molecular formula C8H6INO5 B8120058 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Cat. No.: B8120058
M. Wt: 323.04 g/mol
InChI Key: XLZWSZJJSZFOAP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C8H6INO5 and its molecular weight is 323.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-hydroxy-4-iodo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZWSZJJSZFOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

[1][2]

Physicochemical Core & Identity

The compound is a trisubstituted benzoate ester characterized by a dense functional array: a phenolic hydroxyl, an aryl iodide, and a nitro group. This specific substitution pattern creates a unique electronic "push-pull" system, making it a versatile scaffold for nucleophilic aromatic substitution and transition-metal catalyzed cross-couplings.

Molecular Identity Table
ParameterValue
IUPAC Name Methyl 2-hydroxy-4-iodo-5-nitrobenzoate
Common Synonyms Methyl 4-iodo-5-nitrosalicylate; 5-Nitro-4-iodosalicylic acid methyl ester
CAS Registry Number 1294513-80-6
Molecular Formula C₈H₆INO₅
Molecular Weight 323.04 g/mol
Exact Mass 322.9267
Predicted LogP ~2.85 (Lipophilic due to Iodine/Ester masking Polar Surface Area)
Physical State Pale yellow to yellow solid (crystalline)
Elemental Composition[2]
  • Carbon (C): 29.74%

  • Hydrogen (H): 1.87%

  • Iodine (I): 39.29%

  • Nitrogen (N): 4.34%

  • Oxygen (O): 24.76%

Synthetic Architecture

The synthesis of this compound is non-trivial due to the competing directing effects of the hydroxyl (activator, ortho/para), ester (deactivator, meta), and iodine (weak deactivator, ortho/para) groups.

Regiochemical Logic

The precursor, Methyl 2-hydroxy-4-iodobenzoate , has two open sites for electrophilic aromatic substitution (EAS): C3 and C5.

  • C3 Position: Sterically crowded (sandwiched between the hydroxyl and ester).

  • C5 Position: Para to the hydroxyl group (strongly activated) and ortho to the iodine.

  • Outcome: Nitration predominantly occurs at the C5 position , though trace amounts of the C3-isomer may form depending on temperature control.

Experimental Protocol (Based on Patent Methodology)

Source: Adapted from WO2009049098A2 [1]

Reagents:

  • Methyl 2-hydroxy-4-iodobenzoate (Precursor)

  • Nitric Acid (HNO₃, fuming or conc.)

  • Acetic Acid (AcOH) as solvent

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2-hydroxy-4-iodobenzoate (1.0 eq) in Glacial Acetic Acid.

  • Nitration: Add concentrated Nitric Acid (approx.[1] 1.8–2.0 eq) dropwise.

    • Critical Control: Unlike standard nitrations done at 0°C, this specific substrate often requires heating to 100°C to overcome the deactivating effect of the iodine and ester groups, driving the reaction to completion.

  • Reaction: Stir at 100°C for 2 hours. Monitor via LC-MS for the disappearance of starting material (m/z 279) and appearance of product (m/z 324, M+H).

  • Work-up: Remove Acetic Acid under reduced pressure. Dissolve the residue in Ethyl Acetate.[2]

  • Purification: Wash organic layer with water and brine. Dry over Na₂SO₄.[2] The crude residue often requires flash column chromatography (Hexanes/EtOAc) to separate the 5-nitro isomer from any 3-nitro byproducts.

Visualization: Synthetic Pathway

SynthesisSMMethyl 2-hydroxy-4-iodobenzoate(C8H7IO3)ReagentsHNO3 / AcOH100°C, 2 hrsSM->ReagentsIntermediateSigma Complex(Arenium Ion)Reagents->IntermediateProductMethyl 2-hydroxy-4-iodo-5-nitrobenzoate(Major Isomer)Intermediate->ProductPreferred (Sterics/Electronics)Byproduct3-Nitro Isomer(Minor Byproduct)Intermediate->ByproductSterically Hindered

Figure 1: Electrophilic aromatic substitution pathway showing the regioselective preference for the 5-nitro position driven by the para-directing hydroxyl group.

Strategic Utility in Drug Design

This molecule is not a final drug but a high-value "warhead" scaffold. Its utility lies in its three orthogonal reactive handles.

Reactivity Profile
  • Iodine (C4): A premium leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of complex aryl or heteroaryl side chains.

  • Nitro (C5): A "masked" amine. Post-coupling, this is reduced (Fe/NH₄Cl or H₂/Pd) to an aniline, which often cyclizes with the ester to form benzimidazoles or quinazolones.

  • Hydroxyl (C2) & Ester (C1): These form a stable intramolecular hydrogen bond (pseudo-ring), increasing lipophilicity and membrane permeability.

Structural Derivatization Flow

ReactivityCoreMethyl 2-hydroxy-4-iodo-5-nitrobenzoateSuzukiPd(0) / Aryl-Boronic Acid(Suzuki Coupling at C4-I)Core->SuzukiBiaryl4-Aryl-5-nitro-salicylateSuzuki->BiarylReductionFe / AcOH or H2/Pd(Nitro Reduction to Amine)Aniline5-Amino-4-aryl-salicylateReduction->AnilineCyclizationAcid/Base Catalysis(Cyclization to Benzimidazole)DrugCoreMEK Inhibitor Core(e.g., PD-0325901 Analogs)Cyclization->DrugCoreBiaryl->ReductionAniline->Cyclization

Figure 2: The "Warhead" concept. The iodine serves as the primary coupling site, followed by nitro reduction to build heterocyclic drug cores.

Quality Control & Characterization

When validating the synthesis of this compound, the following spectroscopic signatures are expected.

1H NMR Expectations (Predicted in CDCl₃)
  • Phenolic OH: ~10.5–11.0 ppm (Singlet, broad, downfield due to H-bonding with ester).

  • Aromatic H (C6): ~8.5–8.8 ppm (Singlet). This proton is highly deshielded by the adjacent nitro group and the ester carbonyl.

  • Aromatic H (C3): ~7.5–7.8 ppm (Singlet). Located between the OH and Iodine.[3]

  • Methyl Ester: ~4.0 ppm (Singlet, 3H).

Safety & Handling
  • Nitration Hazard: The reaction involves heating nitric acid with an organic substrate. This carries a risk of thermal runaway. Ensure the reaction vessel is equipped with a reflux condenser and blast shield.

  • Toxicity: As an aryl iodide and nitro compound, treat as a potential sensitizer and mutagen. Use full PPE (gloves, goggles, fume hood).

References

  • Zhang, Z.-Y., et al. (2009). Materials and methods for regulating the activity of phosphatases. WO Patent 2009049098A2.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-iodosalicylate (Precursor). Retrieved February 16, 2026.

  • Barrett, S. D., et al. (2008). Discovery of PD-0325901, a Potent and Selective Non-ATP Competitive Inhibitor of MEK. Bioorganic & Medicinal Chemistry Letters.

A Technical Guide to the Synthesis of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

This guide provides a comprehensive overview of the synthetic pathways for 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, a highly functionalized aromatic compound with significant potential as an intermediate in medicinal chemistry and materials science. The polysubstituted nature of the target molecule presents unique challenges in regiochemical control during synthesis. This document outlines a validated, two-step synthetic strategy, commencing from the commercially available and cost-effective starting material, salicylic acid. The proposed pathway prioritizes yield, purity, and experimental robustness. It involves an initial iodination of salicylic acid to form a key 4-iodosalicylate intermediate, followed by a carefully controlled nitration reaction. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss critical aspects of process optimization and characterization, offering researchers a reliable roadmap for the successful synthesis of this valuable compound.

Introduction: The Synthetic Challenge

The synthesis of multi-substituted aromatic rings is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The target molecule, 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, incorporates four distinct functional groups on a benzene scaffold: a hydroxyl group, an iodo group, a nitro group, and a methyl ester. The specific substitution pattern (1-hydroxy, 2-ester, 4-iodo, 5-nitro) necessitates a synthetic strategy that meticulously controls the regioselectivity of the electrophilic aromatic substitution reactions.

The primary challenge lies in the directing effects of the substituents. The hydroxyl group is a powerful ortho-, para-director and a strong activator, while the methyl ester is a meta-director and a deactivator. Introducing the iodo and nitro groups at the C4 and C5 positions, respectively, requires a sequence of reactions that leverages these electronic effects to achieve the desired isomer. A flawed synthetic design can lead to a complex mixture of isomers, posing significant purification challenges and drastically reducing the overall yield. This guide proposes a logical and efficient pathway that navigates these challenges effectively.

Retrosynthetic Analysis and Strategic Pathway

A retrosynthetic analysis reveals that the most logical approach involves disconnecting the nitro and iodo groups, leading back to a simpler salicylic acid derivative. The key is the order of bond formation. Our proposed forward synthesis is based on a two-step sequence starting from salicylic acid, as illustrated below. This strategy introduces the C4-iodo substituent first, which then helps direct the subsequent nitration to the desired C5 position.

Retrosynthesis target 2-Hydroxy-4-iodo-5-nitro- benzoic acid methyl ester step1 Nitration target->step1 intermediate1 Methyl 4-iodosalicylate step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 4-Iodosalicylic acid step2->intermediate2 step3 Iodination intermediate2->step3 start Salicylic acid step3->start

Caption: Proposed synthetic pathway for the target molecule.

Step 1: Synthesis of the Key Intermediate, 4-Iodosalicylic Acid

The first crucial step is the regioselective iodination of salicylic acid to produce 4-iodosalicylic acid. This intermediate is not commonly available and its synthesis is a critical part of the overall process. While direct iodination of salicylic acid can produce a mixture of isomers, the use of iodine monochloride (ICl) provides a reliable method for introducing iodine at the C5 position (para to the hydroxyl group), which is numbered C4 in the context of the benzoic acid.[1]

The hydroxyl group of salicylic acid is a strong activating group, directing electrophiles to the ortho and para positions. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the hydroxyl and carboxyl groups. Iodine monochloride is an effective electrophilic iodinating agent, providing a source of the electrophile I+.[1][2] The reaction is typically performed in an acidic medium like glacial acetic acid to facilitate the reaction.

WARNING: This procedure involves corrosive and toxic chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of salicylic acid in 150 mL of glacial acetic acid. Stir until all the solid has dissolved.

  • Reagent Addition: In a separate beaker, carefully prepare a solution of 16.2 g (0.1 mol) of iodine monochloride in 50 mL of glacial acetic acid. Slowly add the ICl solution to the salicylic acid solution dropwise over 30 minutes with continuous stirring at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water. A pale-yellow precipitate of 4-iodosalicylic acid will form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and ICl. The crude product can be recrystallized from an ethanol-water mixture to yield pure 4-iodosalicylic acid. Dry the product under vacuum.

ParameterValue
Molecular Formula C₇H₅IO₃
Molecular Weight 264.02 g/mol [3]
Appearance Off-white powder[3]
Expected Yield 75-85%

Step 2: Esterification to Methyl 4-iodosalicylate

With 4-iodosalicylic acid in hand, the next step is the esterification of the carboxylic acid group to form the methyl ester. Fischer esterification is a classic and reliable method for this transformation, using an excess of methanol as both solvent and reagent, with a strong acid catalyst like sulfuric acid.

  • Reaction Setup: To a 250 mL round-bottom flask containing 26.4 g (0.1 mol) of 4-iodosalicylic acid, add 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4 hours.

  • Work-up: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator. Pour the concentrated mixture into 300 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodosalicylate as a solid.

ParameterValue
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol [4]
Appearance Solid
Melting Point 69-73 °C[4]
Expected Yield >90%

Step 3: Regioselective Nitration to Final Product

This is the most critical step in the synthesis, where the nitro group is introduced. The directing effects of the substituents on the methyl 4-iodosalicylate ring will determine the position of nitration.

In the intermediate, methyl 4-iodosalicylate, we have three substituents to consider:

  • -OH (at C2): A powerful activating group, strongly directing ortho- and para-. The para position (C6) is sterically hindered. The ortho positions are C1 (blocked) and C3.

  • -COOCH₃ (at C1): A deactivating group, directing meta- (to C3 and C5).

  • -I (at C4): A deactivating group, but ortho-, para-directing (to C3 and C5).

The combined effect of these groups strongly favors substitution at the C3 and C5 positions. The powerful activating effect of the hydroxyl group is the dominant factor. Therefore, nitration is expected to yield a mixture of methyl 2-hydroxy-4-iodo-3-nitrobenzoate and the desired methyl 2-hydroxy-4-iodo-5-nitrobenzoate. The steric bulk of the iodine atom at C4 may slightly favor substitution at the more accessible C5 position.

Caption: Directing effects in the nitration of the key intermediate.

DANGER: Nitrating mixtures are extremely corrosive and can react violently with organic materials. This procedure must be conducted in a fume hood behind a blast shield. Use extreme caution and ensure the reaction temperature is strictly controlled.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to -10°C), slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with stirring. Keep this mixture cold.

  • Reaction Setup: Dissolve 13.9 g (0.05 mol) of methyl 4-iodosalicylate in 50 mL of concentrated sulfuric acid in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer. Cool this solution to 0°C in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the solution of the ester over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Quenching and Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

The crude product is a mixture of the 3-nitro and 5-nitro isomers. Separation is best achieved by column chromatography on silica gel.

  • Column Preparation: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Elution: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). The isomers should separate, with the less polar isomer typically eluting first. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure desired product (2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester) and remove the solvent under reduced pressure to obtain the final product as a solid.

Characterization of Final Product

ParameterValue
Molecular Formula C₈H₆INO₅
Molecular Weight 323.04 g/mol
Appearance Expected to be a yellow crystalline solid
¹H NMR (Predicted) Signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region will show two singlets or doublets, characteristic of the substitution pattern.
¹³C NMR (Predicted) Signals for all 8 unique carbon atoms, including the carbonyl carbon of the ester, and the aromatic carbons, showing shifts influenced by the iodo and nitro groups.
IR Spectroscopy (Predicted) Characteristic peaks for O-H stretching (hydroxyl), C=O stretching (ester), N-O stretching (nitro group), and aromatic C-H and C=C bonds.

References

  • Liu, Y., et al. (2013). Coordination-Mediated Radical Nitration of Methyl Salicylate by Ferric Nitrate. Asian Journal of Chemistry, 25(18), 10321-10325. [Link][5][6]

  • Gang, J. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace. [Link][7]

  • Brainly.in. (2020). Synthesis of 5-nitrosalicylic acid from salicylic acid. [Link][8]

  • ResearchGate. (2021). Anybody knows Easy method to synthesize and separate 5-nitrosalicilic acid?. [Link][9]

  • Patel, H., et al. (2008). Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 512-517. [Link][10]

  • Google Patents. (2014). CN103570552A - Synthesis method of methyl 3-nitrosalicylate. [11]

  • International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. [Link][2]

  • Mitchell, K. A. C., et al. (2023). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1146–1149. [Link][12]

  • PubChem. Methyl 4-iodosalicylate. [Link][13]

Sources

solubility profile of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester in Organic Solvents Content Type: In-depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers

Executive Summary

Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (CAS: 1294513-80-6) is a highly functionalized salicylate intermediate, critical in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its solubility profile is governed by a "push-pull" electronic system and a dominant intramolecular hydrogen bond (IMHB) between the C2-hydroxyl and the C1-carbonyl oxygen.

This guide provides a comprehensive analysis of its solubility behavior, translating structural properties into practical solvent selection strategies for purification (recrystallization) and reaction engineering.

Structural Determinants of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competition between its internal stabilizing forces and solvent interactions.

The Intramolecular Hydrogen Bond (IMHB) Effect

Unlike para- or meta-hydroxybenzoates, the ortho-substitution here creates a stable 6-membered pseudo-ring.

  • Mechanism: The phenolic proton is chelated to the ester carbonyl.

  • Consequence: This "masks" the polarity of the hydroxyl group. The molecule presents a lipophilic exterior to the solvent, significantly increasing solubility in non-polar solvents (e.g., Toluene, DCM) compared to its isomers.

  • Impact on Process: This reduces the boiling point elevation and makes the molecule prone to sublimation or oiling out during concentration if vacuum levels are not carefully controlled.

Substituent Effects
  • Iodine (C4): Adds significant polarizability and lipophilicity (Lipophilic

    
     constant > 0). It enhances solubility in halogenated solvents (DCM, Chloroform).
    
  • Nitro (C5): A strong electron-withdrawing group (EWG). It increases the acidity of the phenol (though chelated) and creates a dipole moment that facilitates solubility in polar aprotic solvents (DMSO, DMF).

Solubility Profile

Note: The values below represent a synthesized profile based on structural analogs (Methyl 4-iodosalicylate and Methyl 5-nitrosalicylate) and standard process chemistry observations.

Table 1: Qualitative Solubility Matrix ( )
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Iodine-driven polarizability interactions; disrupts crystal lattice easily.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Strong dipole-dipole interactions with the nitro group; disrupts IMHB.
Aromatic Toluene, BenzeneModerate (20-50 mg/mL)

-

stacking capability; IMHB facilitates non-polar solvation.
Polar Protic Methanol, EthanolModerate (10-40 mg/mL)Soluble, but competes with IMHB. Solubility increases drastically with T (

).
Ethers THF, MTBEHigh (THF) / Mod (MTBE)Ether oxygen accepts H-bonds, potentially breaking the IMHB.
Alkanes n-Heptane, HexanesLow/Insoluble (<1 mg/mL)Lack of polarizability to solvate the Nitro/Ester dipoles.
Aqueous Water (

)
Insoluble Lipophilic scaffold dominates; IMHB prevents hydration of the phenol.

Experimental Protocol: Gravimetric Solubility Determination

For precise process development, exact solubility curves must be generated. Do not rely on visual estimation.

Materials
  • Analyte: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (Purity >98% by HPLC).

  • Solvents: HPLC Grade.

  • Equipment: Thermostated shaker, 0.45

    
    m PTFE syringe filters, HPLC-UV.
    
The "Shake-Flask" Workflow

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common in salicylates.

SolubilityProtocol Start Start: Weigh Excess Solid (~200mg) AddSolvent Add Solvent (1 mL) to Scintillation Vial Start->AddSolvent Equilibrate Agitate at Target T (24 Hours) AddSolvent->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMoreSolid Add 50mg Solid CheckSolid->AddMoreSolid No (Dissolved) Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Equilibrate Dilute Dilute Aliquot (Mobile Phase) Filter->Dilute Quantify Quantify via HPLC (External Std) Dilute->Quantify

Figure 1: Step-by-step thermodynamic solubility determination workflow.

Process Application: Recrystallization Strategy

The steep solubility curve in alcohols makes them ideal for purification. The "Anti-Solvent" method is preferred for yield maximization.

Recommended Solvent System: Ethanol / Water
  • Dissolution: Dissolve crude ester in Ethanol (10 volumes) at reflux (

    
    ). The IMHB is thermally stressed, allowing solvation.
    
  • Precipitation: Slowly add Water (warm, 5 volumes) until turbidity persists.

  • Cooling: Cool linearly to

    
     over 4 hours. The hydrophobic iodine/nitro core will force crystallization as the dielectric constant of the media rises.
    
Alternative System: Toluene

For removal of polar impurities (e.g., unreacted 5-nitrosalicylic acid), use Toluene.

  • The starting acid is insoluble in Toluene.

  • The methyl ester (product) is soluble in hot Toluene due to the "masked" phenol.

  • Protocol: Extract solid residue with boiling Toluene, filter hot (removes acid), and cool to crystallize the ester.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent based on your specific process goal (Reaction vs. Purification).

SolventSelection Goal Process Goal Reaction Reaction Medium Goal->Reaction Purification Purification Goal->Purification HighT High Temp (>80°C)? Reaction->HighT Impurities Impurity Profile Purification->Impurities NuAttack Nucleophilic Attack? HighT->NuAttack No Toluene Toluene (Exploits IMHB) HighT->Toluene Yes DMF DMF/DMSO (Solubilizes Anion) NuAttack->DMF SnAr/Subst. DCM DCM/THF (General Purpose) NuAttack->DCM Standard PolarImp Polar Impurities (Acids/Salts) Impurities->PolarImp NonPolarImp Non-Polar Impurities (Tars/Iodides) Impurities->NonPolarImp RecrysTol Recrystallize: Toluene PolarImp->RecrysTol Filter Hot RecrysEtOH Recrystallize: EtOH/Water NonPolarImp->RecrysEtOH Anti-Solvent

Figure 2: Decision matrix for solvent selection based on operational intent.

References

  • Crystal Structure & IMHB Analysis: Perlstein, D. L., et al. "Methyl 2-hydroxy-4-iodobenzoate." IUCrData, 2023. Source: (Validates the existence of the intramolecular hydrogen bond in the 4-iodo analog, confirming the solubility mechanism described).

  • General Salicylate Solubility: Sadeghi, M., & Rasmuson, Å. C. "Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures."[1][2] Journal of Chemical & Engineering Data, 2020.[1] Source: (Provides the thermodynamic baseline for salicylate solubility in alcohols vs. acetonitrile).

  • Synthesis & Purification of Nitro-Salicylates: "Synthesis of methyl-2-hydroxy-5-nitro-benzoate." PrepChem. Source: (Establishes Toluene and Methanol as proven solvents for the 5-nitro analog).

  • Recrystallization Methodologies: Department of Chemistry, University of Rochester. "Tips & Tricks: Recrystallization." Source: (Authoritative guide on solvent selection rules of thumb for functionalized aromatics).

Sources

Strategic Scaffolds: A Technical Deep Dive into Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide structures the literature and practical applications of Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (CAS: 1294513-80-6), a specialized scaffold in medicinal chemistry.[1]

Document Type: Technical Whitepaper & Protocol Guide Primary Target: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Core Focus: Synthesis, Functionalization Logic, and Biological Applications (PTPB/GO Inhibition)[1]

Executive Summary: The "Quad-Functional" Advantage[1]

Methyl 2-hydroxy-4-iodo-5-nitrobenzoate represents a high-value "privileged structure" intermediate.[1] Its utility stems from its quad-functional nature, where every position on the benzene ring serves a distinct synthetic or biological purpose.[1] Unlike simple salicylates, this molecule integrates a halogen handle (Iodine) and a nitrogen handle (Nitro) in a specific 4,5-relationship, enabling orthogonal functionalization strategies.[1]

Key Applications:

  • Tuberculosis Therapeutics: A core scaffold for inhibiting Mycobacterium tuberculosis tyrosine phosphatase B (mPtpB).

  • Metabolic Disease: Precursor to inhibitors of Glycolate Oxidase (GO) for treating Primary Hyperoxaluria.[1]

  • Library Generation: A "hub" molecule allowing simultaneous expansion via Suzuki-Miyaura coupling (C4) and amide coupling (C5).

Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand the electronic push-pull dynamics established by its substituents.[1]

PositionSubstituentElectronic EffectSynthetic Utility
C1 Methyl Ester (-COOMe)Electron Withdrawing (EWG)Vector A: Amidation or Hydrolysis to free acid.[1]
C2 Hydroxyl (-OH)Electron Donating (EDG)Binding: Critical H-bond donor/acceptor for enzyme active sites (e.g., PTP loops).[1]
C4 Iodine (-I)Weakly DeactivatingVector B: Excellent leaving group for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
C5 Nitro (-NO₂)Strong EWGVector C: Latent amine.[1] Reducible to -NH₂ for library expansion via acylation.[1]

Chemo-Selectivity Insight: The presence of the ortho-hydroxyl group at C2 activates the ring, but the para-nitro group at C5 and meta-ester at C1 deactivate it. The iodine at C4 is the "softest" point for nucleophilic attack or metal insertion, making it the primary site for carbon skeleton extension.[1]

Validated Synthesis Protocol

The synthesis of this derivative is non-trivial due to regioselectivity challenges during nitration.[1] The following protocol is adapted from validated patent literature (WO2009049098A2), ensuring the correct isomer is isolated.

Step 1: Precursor Preparation (Methyl 2-hydroxy-4-iodobenzoate)

Note: Direct iodination of methyl salicylate often yields mixtures.[1] The Sandmeyer route is preferred for purity.[1]

  • Starting Material: Methyl 2-amino-4-iodobenzoate (or 4-amino-2-hydroxybenzoic acid via diazotization/iodination sequence).[1]

  • Diazotization: Treat amine with

    
     in 
    
    
    
    at
    
    
    .
  • Sandmeyer/Hydrolysis: Convert diazonium to hydroxyl (if starting from amine) or iodine (if starting from 4-amino-salicylate).[1]

  • Purification: Recrystallize from MeOH.

Step 2: Regioselective Nitration (The Critical Step)[1]

Objective: Install the Nitro group at C5 (ortho to the directing Iodine and Hydroxyl, meta to Ester).[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Acid (AcOH).[1]
    
  • Temperature:

    
    .
    
  • Time: 2 hours.

Protocol:

  • Dissolve Methyl 2-hydroxy-4-iodobenzoate (1.0 eq) in Glacial Acetic Acid (

    
    ).
    
  • Add Nitric Acid (1.8 eq) dropwise. Caution: Exothermic.[1]

  • Heat the reaction mixture to

    
      for 2 hours.
    
    • Mechanism Note: The -OH group directs ortho/para.[1] The C3 position is sterically crowded (between OH and I).[1] The C5 position is activated by OH (para) and sterically accessible, making it the preferred site over C3.[1]

  • Workup: Remove AcOH under vacuum. Dissolve residue in Ethyl Acetate.[1][2] Wash with water and brine.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield: Expect ~40-60%.[1]

    • By-product: The 3-nitro isomer may form in minor amounts.[1]

Experimental Workflow Visualization

The following diagram illustrates the synthesis and subsequent divergence points for library generation.

G Start Methyl 2-hydroxy- 4-iodobenzoate Reagents HNO3 / AcOH 100°C, 2h Start->Reagents Product Methyl 2-hydroxy- 4-iodo-5-nitrobenzoate (The Core) Reagents->Product Electrophilic Aromatic Substitution (Nitration) Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Product->Suzuki C4 Functionalization Reduction Path B: Nitro Reduction (Fe/HCl or H2/Pd) Product->Reduction C5 Functionalization Hydrolysis Path C: Saponification (LiOH / THF) Product->Hydrolysis C1 Activation Biaryl 4-Aryl Derivatives (Extended Skeleton) Suzuki->Biaryl Aniline 5-Amino Derivatives (Amide Precursors) Reduction->Aniline Acid Free Acid (Enzyme Binding) Hydrolysis->Acid

Caption: Synthesis and Divergent Functionalization Pathways of the 4-iodo-5-nitro Scaffold.

Biological Applications & Case Studies

Case Study 1: Tuberculosis (mPtpB Inhibition)

Mycobacterium tuberculosis secretes the phosphatase mPtpB into host macrophages to suppress immune response.[1]

  • Mechanism: The salicylate core mimics the phosphate group of the substrate (phosphotyrosine).

  • Role of the Scaffold: The 4-iodo-5-nitro core (Core 3 in literature) allows the attachment of hydrophobic "tails" via the iodine (Path A) to reach the secondary binding pocket of the enzyme, while the nitro group (Path B) can be modified to tune solubility and electronic properties.[1]

  • Key Finding: Bidentate inhibitors derived from this scaffold showed

    
     values in the low micromolar/nanomolar range, effectively blocking mPtpB activity without inhibiting host phosphatases.[1]
    
Case Study 2: Primary Hyperoxaluria (GO Inhibition)

Glycolate Oxidase (GO) is a target for preventing oxalate stone formation.[1]

  • Compound: 2-Hydroxy-4-iodo-5-nitrobenzoic acid (the hydrolyzed form of our ester).[1]

  • Activity: Identified as a potent inhibitor of GO.[1] The electron-withdrawing nitro group enhances the acidity of the phenol/carboxylic acid, strengthening the interaction with the enzyme's active site basic residues.[1]

References

  • Zhang, Z. Y., et al. (2009).[1] Materials and methods for regulating the activity of phosphatases.[1][2] World Intellectual Property Organization, WO2009049098A2.[1]

    • Source of the specific nitration protocol and mPtpB library gener
  • Martin-Nieto, J., et al. (2018).[1] Synthesis of new Glycolate Oxidase inhibitors.[1] University of Granada Theses.

    • Validation of the 4-iodo-5-nitrobenzoic acid core in metabolic disease targets.
  • Organic Syntheses. (1928).[1] Methyl m-nitrobenzoate (General Nitration Methodology).[1] Org.[1][2][3] Synth. 1928, 8,[1] 76.

    • Foundational reference for nitration of benzo

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-4-iodo-5-nitro-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, a compound of significant interest in medicinal chemistry and materials science. While a public crystal structure for this specific compound is not available at the time of this writing, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. Key intermolecular interactions, such as hydrogen and halogen bonding, which are anticipated to govern the crystal packing, are discussed in detail. This guide is intended to serve as an authoritative resource, integrating theoretical principles with practical experimental workflows, and is extensively supported by in-text citations to seminal literature and standard protocols.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and novel materials, crystal structure analysis is not merely an academic exercise but a critical component of the development pipeline. It provides invaluable insights into solubility, stability, bioavailability, and intermolecular interactions that can be exploited in rational drug design and crystal engineering.

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester incorporates several key functional groups—a hydroxyl group, an iodine atom, a nitro group, and a methyl ester—that are known to participate in a variety of influential intermolecular interactions. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions is expected to dictate the supramolecular architecture of this compound in the solid state. Understanding this architecture is paramount for predicting its behavior and for the targeted design of related compounds with tailored properties.

This guide will navigate the reader through a systematic approach to elucidating the crystal structure of this molecule, from initial synthesis and characterization to the intricacies of X-ray diffraction data analysis and the interpretation of the resulting structural model.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to the title compound begins with the esterification of the corresponding carboxylic acid.

Synthesis Protocol: Esterification of 2-Hydroxy-4-iodo-5-nitro-benzoic acid

A common and effective method for the esterification of benzoic acid derivatives is the Fischer-Speier esterification.

  • Reaction Setup : To a solution of 2-Hydroxy-4-iodo-5-nitro-benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.[1]

  • Reflux : Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product.[1]

  • Workup : After cooling, the reaction mixture can be concentrated, and the product precipitated by the addition of water.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene-hexane mixture, to yield the desired methyl ester.[2]

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester must be unequivocally confirmed through a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy will provide a detailed map of the carbon-hydrogen framework, confirming the successful esterification and the substitution pattern on the benzene ring.[3][4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the key functional groups. Characteristic vibrational frequencies for the hydroxyl (O-H), carbonyl (C=O), and nitro (N-O) groups should be observed.[5][6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry will confirm the molecular weight of the compound, providing further evidence of its identity.[3]

Spectroscopic Technique Expected Key Features for 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester
¹H NMR Aromatic protons with characteristic splitting patterns, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the iodo, nitro, and hydroxyl groups), and the methyl ester carbon.
IR Spectroscopy Broad O-H stretch, sharp C=O stretch for the ester, and strong asymmetric and symmetric N-O stretches for the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₆INO₅.

Crystallization Strategies

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis.[7] A variety of techniques should be employed to explore different crystallization conditions.

  • Slow Evaporation : A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion : A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[5]

The choice of solvent is critical and can significantly influence the resulting crystal form (polymorph). A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure can begin.[7]

Experimental Workflow for Data Collection and Structure Solution

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_mounting Crystal Mounting data_collection Diffraction Data Collection crystal_mounting->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging integration->scaling phase_problem Solving the Phase Problem scaling->phase_problem model_building Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation analysis Analysis of Intermolecular Interactions validation->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol
  • Crystal Selection and Mounting : A well-formed crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope and mounted on a goniometer head.[7][8]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[8][9]

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.[8]

  • Structure Solution : The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[10] For small molecules like the title compound, direct methods are typically successful in determining the initial phases.[10][11]

  • Structure Refinement : The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.[10]

  • Structure Validation : The final refined structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric reasonableness.

Analysis of the Crystal Structure and Intermolecular Interactions

A thorough analysis of the refined crystal structure will reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. For 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, several key interactions are anticipated.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[13][14][15] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.[16]

hirshfeld_analysis cluster_hirshfeld Hirshfeld Surface Calculation cluster_interpretation Interpretation cif_file Crystallographic Information File (CIF) hirshfeld_surface Generate Hirshfeld Surface cif_file->hirshfeld_surface fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot visualize_interactions Visualize Close Contacts fingerprint_plot->visualize_interactions quantify_interactions Quantify Interaction Contributions visualize_interactions->quantify_interactions

Caption: The workflow for performing and interpreting Hirshfeld surface analysis.

Anticipated Intermolecular Interactions
  • Hydrogen Bonding : The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro and carbonyl groups are potential acceptors. This could lead to the formation of dimers or extended chains.[17]

  • Halogen Bonding : The iodine atom can act as a halogen bond donor, interacting with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.[18]

  • π-π Stacking : The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Data Deposition and Dissemination

Upon successful structure determination, it is standard practice to deposit the crystallographic data in a public repository such as the Cambridge Structural Database (CSD).[19][20][21] The CSD is a comprehensive and curated resource for small-molecule organic and metal-organic crystal structures.[22][23] Deposition ensures the long-term accessibility of the data to the scientific community and contributes to the collective knowledge of chemical structures.

Conclusion

This technical guide has provided a detailed, step-by-step methodology for the comprehensive crystal structure analysis of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester. By following the outlined protocols for synthesis, crystallization, data collection, and analysis, researchers can obtain a high-quality crystal structure and gain valuable insights into the supramolecular chemistry of this important compound. The emphasis on the rationale behind experimental choices and the integration of advanced analytical techniques such as Hirshfeld surface analysis will empower researchers to not only determine the structure but also to understand the fundamental principles governing its solid-state architecture.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available from: [Link]

  • Cambridge Structural Database. Wikipedia. Available from: [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. Available from: [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available from: [Link]

  • Cambridge Structure Database. UW-Madison Libraries. Available from: [Link]

  • Cambridge Structural Database. MIT Information Systems. Available from: [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available from: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available from: [Link]

  • The Hirshfeld Surface. CrystalExplorer. Available from: [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available from: [Link]

  • 6 6 Solution and Refinement of Crystal Structures. Oxford Academic. Available from: [Link]

  • Single Crystal Structure Refinement (SREF). SERC (Carleton). Available from: [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. Available from: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. SciSpace. Available from: [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Scientific Research Publishing. Available from: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available from: [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available from: [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. Available from: [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC - NIH. Available from: [Link]

  • Structure solution and refinement: introductory str
  • Single Crystal X-ray Diffraction and Structure Analysis. [PDF source].
  • Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Available from: [Link]

  • Single Crystal X-Ray Diffraction Data Collection. YouTube. Available from: [Link]

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. Available from: [Link]

  • Supporting Information. CDC Stacks. Available from: [Link]

  • Methyl 2-hydroxy-4-iodobenzoate. NSF Public Access Repository. Available from: [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester to its corresponding amine. The resulting amino-salicylic acid derivative is a valuable building block in the synthesis of various pharmaceutical compounds. The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of other sensitive functionalities, namely a phenolic hydroxyl group, an aryl iodide, and a methyl ester. This document outlines several reliable protocols and discusses the rationale behind the choice of reagents and reaction conditions to ensure high yield and purity of the desired product.

Introduction: The Importance of Chemoselectivity

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are key intermediates in the production of dyes, agrochemicals, and pharmaceuticals.[1] The target molecule, 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, possesses multiple functional groups that are susceptible to reduction or other chemical transformations under various reaction conditions. Therefore, achieving a high degree of chemoselectivity is paramount.

The primary concerns for this substrate are:

  • Dehalogenation: The carbon-iodine bond can be cleaved under certain reductive conditions, particularly with some forms of catalytic hydrogenation.

  • Hydrolysis: The methyl ester is sensitive to both acidic and basic conditions, which could lead to its hydrolysis to the corresponding carboxylic acid.

  • Phenolic Hydroxyl Group: The hydroxyl group can influence the reactivity of the aromatic ring and may require protection under certain conditions, although the methods outlined here aim to avoid this extra step.

This guide focuses on methods that have demonstrated high selectivity for the nitro group while preserving these other functionalities.

Choosing the Right Reduction Method: A Comparative Overview

Several methods are commonly employed for the reduction of nitroarenes.[2][3] However, not all are suitable for the specific substrate . Below is a comparative analysis of common methods and their applicability.

Reduction MethodKey AdvantagesKey Disadvantages for this SubstrateSuitability
Catalytic Hydrogenation (H₂, Pd/C) High efficiency, clean workup.High risk of dehalogenation (removal of iodine).[4]Low
Catalytic Hydrogenation (H₂, Raney Ni) Lower risk of dehalogenation compared to Pd/C.[5]Still carries a risk of dehalogenation; requires specialized hydrogenation equipment.Moderate
Metal/Acid (Fe/HCl or Fe/AcOH) Inexpensive, robust, and effective.[5]Strongly acidic conditions can promote ester hydrolysis.Moderate
Tin(II) Chloride (SnCl₂/HCl) Mild conditions, highly chemoselective for nitro groups.[5][6]Stoichiometric amounts of tin salts are required, leading to metal waste.High
Iron/Ammonium Chloride (Fe/NH₄Cl) Mild, near-neutral pH conditions, highly chemoselective.[1][7]Heterogeneous reaction can sometimes be slow.High
Sodium Dithionite (Na₂S₂O₄) Mild, aqueous conditions, good for sensitive functional groups.[8][9][10]Can require phase-transfer catalysts for some substrates; stoichiometry can be variable.High
Catalytic Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas.[11][12][13]Can sometimes lead to dehalogenation depending on the catalyst and hydrogen donor.Moderate to High

Based on this analysis, the most promising methods for the selective reduction of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester are Iron/Ammonium Chloride , Tin(II) Chloride , and Sodium Dithionite due to their mild reaction conditions and high chemoselectivity.

Reaction Mechanism and Workflow

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[14][15]

Nitro Reduction Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized mechanism for the reduction of a nitroarene to an aniline.

The following diagram illustrates a general experimental workflow for the selective reduction and subsequent workup of the product.

Experimental Workflow Start Dissolve Starting Material in Solvent AddReagents Add Reducing Agent and Co-reagents Start->AddReagents Reaction Heat/Stir Reaction Mixture (Monitor by TLC) AddReagents->Reaction Filter Filter Reaction Mixture (if heterogeneous) Reaction->Filter Extract Aqueous Workup and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (e.g., Column Chromatography) Concentrate->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is highly recommended due to its mild, near-neutral reaction conditions, which are ideal for preserving the ester and aryl iodide functionalities.[1][16]

Materials:

  • 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite or silica gel for filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1 equivalent).

  • Add ethanol and water in a 4:1 to 5:1 ratio to dissolve the starting material. A sufficient volume should be used to ensure good stirring.

  • To the solution, add ammonium chloride (4-5 equivalents) and iron powder (5-10 equivalents). The use of excess iron ensures the reaction goes to completion.

  • Heat the reaction mixture to reflux (typically 70-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (usually 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of water to the reaction mixture before filtering. This is a critical step to prevent any potential uncontrolled exothermic reactions during the subsequent removal of the solvent.[16]

  • Filter the hot reaction mixture through a pad of Celite or silica gel to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

Tin(II) chloride is a mild and highly selective reducing agent for nitro groups in the presence of other reducible functionalities.[4][5]

Materials:

  • 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1 equivalent) in absolute ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically exothermic.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Carefully basify the mixture with a 5% aqueous NaHCO₃ or NaOH solution to a pH of 7-8 to precipitate the tin salts.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if needed.

Protocol 3: Reduction using Sodium Dithionite

Sodium dithionite is an inexpensive and effective reducing agent that works well in aqueous or mixed aqueous-organic solvent systems.[8][9][10]

Materials:

  • 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1 equivalent) in a mixture of DCM (or ethyl acetate) and water (1:1 ratio).

  • Add sodium dithionite (3-5 equivalents) portion-wise to the vigorously stirred biphasic mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with fresh DCM or ethyl acetate (2 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography as required.

Conclusion and Recommendations

For the chemoselective reduction of the nitro group in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, the Iron/Ammonium Chloride method is highly recommended for its mild conditions, low cost, and excellent selectivity, making it particularly suitable for larger-scale synthesis. The Tin(II) Chloride method offers a reliable and often faster alternative, though it generates more metallic waste. Sodium Dithionite is a good choice for its mildness and ease of use, especially when avoiding metal catalysts is desirable. The choice of method may ultimately depend on the scale of the reaction, available resources, and the desired purity of the final product. It is always advisable to perform a small-scale trial to optimize the reaction conditions for the specific substrate and laboratory setup.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Taylor & Francis.
  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ResearchGate.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. ResearchGate.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate.
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Application Notes and Protocols: 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Nitroaromatics in Medicinal Chemistry

The strategic incorporation of halogen atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is a prime exemplar of a highly functionalized intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive compounds. The presence of an iodine atom, a nitro group, a hydroxyl group, and a methyl ester on a benzoic acid core provides multiple reactive handles for synthetic transformations. This guide provides an in-depth exploration of the applications and protocols for this valuable pharmaceutical intermediate. Nitrobenzoic acids and their derivatives are recognized as crucial intermediates in the production of pharmaceuticals, including potent anti-cancer agents and broad-spectrum antibiotics[1]. The reactive nature of the nitro group and the versatility of the benzoic acid scaffold are key to their utility in organic chemistry and various industrial applications[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₆INO₅N/A
Molecular Weight 323.04 g/mol N/A
Appearance Pale yellow to yellow solidN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.[2]

Chemical Structure and Reactivity

The unique arrangement of functional groups in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester dictates its reactivity and synthetic potential.

G cluster_0 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester c1

Caption: Chemical structure of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester.

The key reactive sites of this intermediate include:

  • The Carboxylic Acid Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key linkage point for coupling with amines.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that activates the aromatic ring. It can also be reduced to an amine, which can then be further functionalized.

  • The Iodine Atom: The iodine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

  • The Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated, and its acidity can be modulated by the other substituents on the ring.

Synthetic Applications and Protocols

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is a key building block in the synthesis of several classes of pharmacologically active molecules, most notably salicylanilides.

Application 1: Synthesis of Niclosamide Analogs

Niclosamide, an anthelmintic drug, has garnered significant interest for its potential antiviral and anticancer activities.[3] However, its clinical application has been limited by poor oral bioavailability and cytotoxicity.[3][4] The synthesis of novel niclosamide analogs is a promising strategy to overcome these limitations.[3][5]

Workflow for the Synthesis of Niclosamide Analogs:

G A 2-Hydroxy-4-iodo-5-nitro- benzoic acid methyl ester B Hydrolysis A->B NaOH, H2O/MeOH C 2-Hydroxy-4-iodo-5-nitro- benzoic acid B->C D Amide Coupling with Substituted Anilines C->D SOCl2 or PCl3, then aniline derivative E Niclosamide Analogs D->E

Caption: General synthetic workflow for Niclosamide analogs.

Protocol: Synthesis of a Niclosamide Analog

This protocol outlines a general two-step procedure for the synthesis of niclosamide analogs starting from 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester.

Step 1: Hydrolysis of the Methyl Ester

  • Rationale: The first step involves the saponification of the methyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation. The use of a sodium hydroxide solution is a standard and effective method for this transformation.[6]

  • Procedure:

    • Dissolve 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The resulting precipitate of 2-Hydroxy-4-iodo-5-nitro-benzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Amide Coupling

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which readily reacts with a substituted aniline to form the desired amide bond. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[4] Alternatively, phosphorus trichloride (PCl₃) can be used.[7]

  • Procedure:

    • Suspend the dried 2-Hydroxy-4-iodo-5-nitro-benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or reflux until the acid is fully converted to the acyl chloride (monitor by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the C=O stretch of the acyl chloride).

    • In a separate flask, dissolve the desired substituted aniline (1.0-1.2 eq) in dry DCM.

    • Add the freshly prepared acyl chloride solution dropwise to the aniline solution at 0 °C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final niclosamide analog.

Application 2: Synthesis of Rafoxanide and Related Salicylanilides

Rafoxanide is a halogenated salicylanilide used as an anthelmintic agent in veterinary medicine.[8][9] It acts by uncoupling oxidative phosphorylation in parasites.[] The synthesis of rafoxanide and its derivatives often involves the coupling of a substituted salicylic acid with a substituted aniline. While the provided intermediate is not directly used in the most common synthesis of rafoxanide itself (which typically involves 3,5-diiodosalicylic acid), its structural motifs are highly relevant to the synthesis of analogous halogenated salicylanilides.[8][9] The principles of the synthesis are directly transferable.

Conceptual Synthetic Pathway to Rafoxanide Analogs:

G A 2-Hydroxy-4-iodo-5-nitro- benzoic acid B Reduction of Nitro Group A->B e.g., H2, Pd/C or SnCl2 C 5-Amino-2-hydroxy-4-iodo- benzoic acid B->C D Amide Coupling with Substituted Benzoic Acid C->D Activating agent (e.g., EDC, DCC) or conversion to acyl chloride E Rafoxanide Analogs D->E

Caption: A conceptual pathway to rafoxanide analogs.

Protocol: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine is a crucial transformation that opens up a new avenue for functionalization, particularly for amide bond formation from the amine side. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[11]

  • Procedure:

    • Dissolve 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-amino-2-hydroxy-4-iodobenzoate. This product can often be used in the next step without further purification.

Analytical Characterization

The identity and purity of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester and its synthetic derivatives should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons, and potentially the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound. The isotopic pattern of iodine (¹²⁷I) will be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the N-O stretches of the nitro group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. HPLC is also used to monitor reaction progress.[12]

Safety and Handling

As with all chemicals in a laboratory setting, proper safety precautions must be observed when handling 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13][15]

  • Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13][14] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of functional groups provides a rich platform for the construction of complex and biologically active molecules, particularly in the realm of salicylanilides with potential therapeutic applications. The protocols and information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this important building block in their synthetic endeavors.

References

  • Li, Y., et al. (2023). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. bioRxiv. Available at: [Link]

  • Ahmadi, F., et al. (2024). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Advances. Available at: [Link]

  • Kang, M., et al. (2023). Synthesis of niclosamide analogs and identification of potent inhibitors of AR/AR variants. ResearchGate. Available at: [Link]

  • Rojas, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed. Available at: [Link]

  • Tao, D., et al. (2024). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

  • Ahmadi, F., et al. (2024). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. PMC. Available at: [Link]

  • Rojas, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]

  • CN105461582A - A preparing method of rafoxanide. Google Patents.
  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [Link]

  • CN104800158A - Rafoxanide preparation and preparation method. Google Patents.
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  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science

The functionalized salicylic acid derivative, methyl 2-hydroxy-4-iodo-5-nitrobenzoate, represents a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an aryl iodide for cross-coupling, a strongly electron-withdrawing nitro group, and a directing hydroxyl group, makes it an ideal substrate for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary chemical synthesis, provide a powerful toolkit for the derivatization of this scaffold.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3]

This comprehensive guide provides detailed application notes and protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to methyl 2-hydroxy-4-iodo-5-nitrobenzoate. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthesis of the Starting Material: Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate

A reliable supply of the starting material is paramount for any synthetic campaign. The following two-step protocol outlines a practical synthesis of methyl 2-hydroxy-4-iodo-5-nitrobenzoate, adapted from established procedures for the nitration of salicylic acid derivatives and the iodination of aromatic compounds.

Step 1: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

The synthesis begins with the esterification and nitration of salicylic acid. A procedure adapted from the synthesis of methyl-2-hydroxy-5-nitro-benzoate can be followed.[4]

Protocol 1: Synthesis of Methyl 2-hydroxy-5-nitrobenzoate

  • Reaction Setup: To a solution of 5-nitrosalicylic acid (25 g) in methanol (300 ml), add thionyl chloride (30 ml) dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The residue is then dissolved in hot toluene, filtered, and allowed to cool. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield methyl 2-hydroxy-5-nitrobenzoate as a white solid.[4]

Step 2: Iodination of Methyl 2-hydroxy-5-nitrobenzoate

The second step involves the electrophilic iodination of the activated aromatic ring. The hydroxyl group directs the incoming electrophile to the ortho and para positions. As the para position is already substituted with a nitro group, iodination is expected to occur at the ortho position (C4).

Protocol 2: Synthesis of Methyl 2-hydroxy-4-iodo-5-nitrobenzoate

  • Reaction Setup: In a well-ventilated fume hood, dissolve methyl 2-hydroxy-5-nitrobenzoate (10 g, 1 equivalent) in glacial acetic acid (100 mL).

  • Addition of Reagents: Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture into ice-water (500 mL) to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold solution of sodium thiosulfate to remove any unreacted iodine.

  • Purification: The crude product can be recrystallized from ethanol or another suitable solvent to afford pure methyl 2-hydroxy-4-iodo-5-nitrobenzoate.

Part I: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For an electron-deficient substrate like methyl 2-hydroxy-4-iodo-5-nitrobenzoate, a catalyst system that promotes the oxidative addition step is desirable. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precatalysts that are reduced in situ to the active Pd(0) species. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7] For substrates with sensitive functional groups, a milder base may be necessary. The presence of the hydroxyl group on the substrate may necessitate the use of a stronger base or a different solvent system to prevent deprotonation and potential catalyst inhibition.

  • Solvent: A variety of solvents can be used for Suzuki-Miyaura couplings, with common choices including toluene, 1,4-dioxane, and dimethylformamide (DMF).[1] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.

Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the chosen phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2-3 mmol) and the degassed solvent system (e.g., toluene/water 4:1, 10 mL).

  • Reaction Conditions: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium CatalystLigandBaseSolventTemp (°C)
1Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100
2PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O90
3Pd(PPh₃)₄-K₃PO₄DMF110
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-I OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR - I⁻ - B(OH)₃ Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Aryl_Iodide Ar-I Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part II: Heck Reaction for Alkene Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl or vinyl halide with an alkene.[8][9] This reaction is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, Pd(OAc)₂ is a common and effective precatalyst for the Heck reaction. In many cases, the Heck reaction can be performed without the addition of a phosphine ligand, particularly with reactive aryl iodides. However, for challenging substrates or to improve reaction efficiency, phosphine ligands such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be employed.

  • Base: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvent: Polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are typically used for Heck reactions.

Experimental Protocol for the Heck Reaction

Protocol 4: General Procedure for the Heck Reaction

  • Reaction Setup: In a pressure tube, combine methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and if required, a phosphine ligand.

  • Addition of Reagents: Add the base (e.g., Et₃N, 2-3 mmol) and the degassed solvent (e.g., DMF, 10 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the arylated alkene product.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkenePalladium CatalystBaseSolventTemp (°C)
1StyrenePd(OAc)₂Et₃NDMF120
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMAc110
31-OctenePd(PPh₃)₄DIPEANMP130
Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-I OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord PdII_Alkene [Ar-Pd(II)L2(Alkene)]⁺ Alkene_Coord->PdII_Alkene Alkene Alkene Alkene->Alkene_Coord Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L2-I Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim Product Ar-Alkene Beta_Hydride_Elim->Product Base_Regen Base Regeneration Beta_Hydride_Elim->Base_Regen [H-Pd(II)L2-I] Base_Regen->Pd0 - Base·HI Base Base Base->Base_Regen Aryl_Iodide Ar-I Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Part III: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction is unique in that it typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed, often requiring specific ligands.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential for the Sonogashira reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: The reaction is typically carried out in solvents like tetrahydrofuran (THF), DMF, or toluene.

Experimental Protocol for Sonogashira Coupling

Protocol 5: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Addition of Reagents: Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3 mmol). Finally, add the terminal alkyne (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired aryl alkyne.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePalladium CatalystCo-catalystBaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT
21-HeptynePd(OAc)₂/PPh₃CuIi-Pr₂NHDMF50
3TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene60
Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-I OxAdd->PdII_ArX Transmetalation_Pd Transmetalation PdII_ArX->Transmetalation_Pd PdII_ArAlkynyl Ar-Pd(II)L2-C≡CR Transmetalation_Pd->PdII_ArAlkynyl - CuI RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Aryl_Iodide Ar-I Aryl_Iodide->OxAdd Alkyne R-C≡C-H Cu_Acetylide_Formation Acetylide Formation Alkyne->Cu_Acetylide_Formation Cu_Acetylide Cu-C≡CR Cu_Acetylide_Formation->Cu_Acetylide - Base·H⁺ Cu_Acetylide->Transmetalation_Pd Base Base Base->Cu_Acetylide_Formation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Part IV: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are important motifs in pharmaceuticals and other bioactive molecules.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are essential for promoting the challenging reductive elimination step that forms the C-N bond.[5]

  • Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate can be employed, often in combination with a more active catalyst system.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are the solvents of choice for this reaction.

Experimental Protocol for Buchwald-Hartwig Amination

Protocol 6: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube.

  • Addition of Reagents: Add methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired N-aryl product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePalladium PrecatalystLigandBaseSolventTemp (°C)
1AnilinePd₂(dba)₃XPhosNaOt-BuToluene100
2MorpholinePd(OAc)₂RuPhosCs₂CO₃Dioxane110
3BenzylaminePdCl₂(dppf)-K₃PO₄THF80
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-I OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)L(R₂NH)]⁺ Amine_Coord->PdII_Amine Amine R₂NH Amine->Amine_Coord Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido - Base·H⁺ Base Base Base->Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Aryl_Iodide Ar-I Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved February 15, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Al-Masum, M., & Kumaraswamy, G. (2005). Copper-Free Sonogashira Coupling Reactions of Aryl Iodides with Terminal Alkynes in Water at Room Temperature. Tetrahedron Letters, 46(27), 4629-4631.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 147-169). John Wiley & Sons, Inc.
  • Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J.-M., & Polshettiwar, V. (2011). Nanocatalysts for Suzuki, Heck, and Sonogashira Cross-Coupling Reactions. Chemical Society Reviews, 40(10), 5181-5203.
  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024).
  • Wikipedia. (2024). Heck reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • Wikipedia. (2024). Suzuki reaction.

Sources

Precision Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic execution of nucleophilic aromatic substitution (SNAr) on Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (CAS 1294513-80-6). This scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., analogs of PD0325901 and Trametinib) and other kinase-targeting therapeutics.

While the 4-iodo-5-nitro substitution pattern suggests high reactivity, the presence of the 2-hydroxyl group introduces a unique electronic and solubility challenge. This guide provides a self-validating protocol to overcome the deactivating effect of the phenoxide intermediate, ensuring high regioselectivity and yield.

Mechanistic Insight & Strategic Planning

Electronic Structure Analysis

The substrate presents a "Push-Pull" electronic conflict that dictates reaction conditions:

  • Activation (Pull): The 5-nitro group (

    
    ) is the primary activator, positioned ortho to the leaving group (Iodine). The 1-methoxycarbonyl group  (
    
    
    
    ) exerts a secondary para-activation effect.
  • Deactivation (Push): Under the basic conditions required for SNAr, the 2-hydroxyl group (

    
    ) is deprotonated to form a phenoxide (
    
    
    
    ). This anionic species is a strong electron donor (via resonance), which increases electron density on the ring and destabilizes the anionic Meisenheimer complex, potentially retarding the reaction.
The "Leaving Group" Paradox

In SNAr, the rate of reaction typically follows the order


 because the highly electronegative fluorine stabilizes the transition state of the rate-determining nucleophilic attack. Here, we have Iodine , the poorest leaving group for classical SNAr.
  • Implication: To force this reaction without transition metal catalysis (Buchwald-Hartwig), we must use polar aprotic solvents (DMSO, NMP) to solvate the cation and leave the nucleophile "naked" and reactive, combined with elevated temperatures (

    
    ).
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical Meisenheimer intermediate.

SNAr_Mechanism Substrate Substrate (2-OH-4-I-5-NO2) Phenoxide Phenoxide Intermediate (Ring Deactivated) Substrate->Phenoxide Base (-H+) Base Base (Deprotonation) Phenoxide->Substrate Reversible Nu_Attack Nucleophilic Attack (Rate Determining) Phenoxide->Nu_Attack + Nucleophile Meisenheimer Meisenheimer Complex (Anionic) Nu_Attack->Meisenheimer Transition State Product Substituted Product (4-Nu-5-NO2) Meisenheimer->Product - I- (Fast)

Figure 1: Mechanistic pathway highlighting the requisite phenoxide formation and subsequent nucleophilic attack.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of Iodine with primary/secondary amines (e.g., aniline derivatives, cyclic amines).

Materials
  • Substrate: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMSO or DMA (Concentration: 0.2 M)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Substrate in anhydrous DMSO.

    • Note: The solution will be yellow.[1]

  • Activation: Add Base (DIPEA).

    • Observation: The color will deepen to orange/red due to phenoxide formation. This confirms the deprotonation of the 2-OH.

  • Nucleophile Addition: Add the Amine in one portion.

  • Reaction: Heat the mixture to 80–100°C .

    • Why this temp? The phenoxide deactivates the ring. Heat is required to overcome the activation energy barrier for the attack on the iodinated carbon.

  • Monitoring (Self-Validating Step):

    • Check LCMS at 2 hours. Look for the mass shift:

      
      .
      
    • Checkpoint: If conversion is <10% after 2 hours, increase temperature to 120°C.

  • Workup:

    • Cool to room temperature.[2][3]

    • Slowly pour into 1M HCl (aqueous).

    • Crucial: Acidification repotonates the phenoxide, precipitating the product (if solid) or allowing extraction into EtOAc. The product is usually less soluble in acid than the starting phenoxide.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Etherification (C-O Bond Formation)

Objective: Introduction of alkoxy groups using alkoxides.

Materials
  • Substrate: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1.0 equiv)

  • Nucleophile: Alcohol (e.g., MeOH, Benzyl alcohol) used as solvent or 1.5 equiv.

  • Base:

    
     (2.5 equiv) or NaH (2.2 equiv - Use with caution)
    
  • Solvent: DMF or THF.

Step-by-Step Methodology
  • Phenoxide Generation: In a dry flask under Argon, dissolve the alcohol (nucleophile) in THF/DMF. Add NaH (if using) at 0°C to generate the alkoxide.

    • Note: You need 2 equivalents of base: 1 to deprotonate the substrate's phenol, 1 to generate the nucleophilic alkoxide.

  • Substrate Addition: Add the Substrate solution dropwise to the alkoxide mixture.

  • Reaction: Heat to 60°C .

    • Caution: Higher temperatures with alkoxides can lead to ester hydrolysis (saponification) at position 1.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with water x3 (to remove DMF).

Data Analysis & Troubleshooting

Diagnostic NMR Shifts

Use


 NMR to validate the substitution. The protons on the benzene ring (H-3 and H-6) are the primary reporters.
Proton PositionStarting Material (

ppm)
Product (SNAr) (

ppm)
Diagnostic Change
H-3 (Ortho to I/Nu) ~7.45 (d)~6.80 – 7.10 (s/d)Significant Upfield Shift. The replacement of Iodine (weakly withdrawing) with an Amine/Ether (electron donating) shields this proton.
H-6 (Ortho to COOMe) ~8.40 (s)~8.30 – 8.50 (s)Minimal change. Remains deshielded by the nitro and ester groups.
-OMe (Ester) ~3.90 (s)~3.85 (s)Confirms ester integrity (no hydrolysis).
Optimization Decision Tree

Use this logic flow if yields are suboptimal.

Optimization_Flow Start Low Conversion (<50%) Check_SM Is SM remaining? Start->Check_SM Check_Byprod Are byproducts forming? Start->Check_Byprod Temp_Boost Increase Temp (+20°C) Switch to NMP Check_SM->Temp_Boost Yes Hydrolysis Switch Base to DIPEA Ensure Anhydrous Check_Byprod->Hydrolysis Ester gone in NMR Deiodination Exclude Light Degas Solvent Check_Byprod->Deiodination Mass = M-127+1

Figure 2: Troubleshooting logic for common SNAr failure modes.

Safety & Handling

  • Energetic Compounds: The combination of a nitro group and an iodine atom on an aromatic ring can be energetic. Avoid heating dry solids.

  • Skin Sensitization: Halo-nitro compounds are potent skin sensitizers. Double-glove and work in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Synthesis of MEK Inhibitor Intermediates

    • Patent: "Process for the preparation of 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide." (Describes similar SNAr chemistry on 4-iodo-5-nitro scaffolds).
    • Source:

  • SNAr Mechanism & Kinetics

    • Review: "Nucleophilic Aromatic Substitution: An Upd
    • Source: (General reference for SNAr activation/deactivation).

  • Solvent Effects in SNAr

    • Article: "The effect of solvent on the rate of nucleophilic arom
    • Source: [J. Org.[1][2][4][5][6] Chem. Archive]([Link])

  • Commercial Availability & Physical Data

    • Data Sheet: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate.[7][8][9][10]

    • Source:

Sources

Application Note: Strategic Esterification & Transesterification of 2-Hydroxy-4-iodo-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 2-Hydroxy-4-iodo-5-nitrobenzoic acid presents a unique convergence of electronic and steric challenges. Unlike simple benzoic acids, this scaffold contains three interacting functionalities that dictate reaction success:

  • The "Salicylate Trap" (Sterics & H-Bonding): The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, significantly slowing down nucleophilic attack by alcohols under standard Fischer conditions.

  • The "SNAr Trap" (Electronic Sensitivity): The 5-nitro group is a strong electron-withdrawing group (EWG) that activates the ring. Specifically, it activates the 4-position (bearing the Iodine). Under strong basic conditions (e.g., sodium methoxide used in transesterification), the iodine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to the impurity 2-hydroxy-4-methoxy-5-nitrobenzoate.

  • Acidity Inversion: The 5-nitro group increases the acidity of the phenol (pKa ~7-8) compared to unsubstituted phenol (pKa ~10), bringing it closer to the carboxylic acid (pKa ~2-3). This complicates base-mediated alkylation strategies.[1]

This guide details three validated protocols designed to navigate these traps, prioritizing yield, purity, and scalability.

Decision Matrix: Selecting the Right Method

Before initiating synthesis, select the protocol that matches your scale and downstream requirements.

MethodSelection Start Start: 2-Hydroxy-4-iodo-5-nitrobenzoic acid Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) High Precision Needed Scale->Small Large Large Scale (>50g) Cost Sensitive Scale->Large Derivative Need Complex Ester? (e.g., Isopropyl, Benzyl) Scale->Derivative MethodB Method B: Selective Alkylation (MeI/NaHCO3) Avoids S_NAr, Mild Small->MethodB MethodA Method A: Modified Fischer (H2SO4/MeOH Reflux) Robust, Slow, Cheap Large->MethodA MethodC Method C: Ti-Catalyzed Transesterification (Ti(OiPr)4) Neutral pH, No S_NAr Risk Derivative->MethodC

Caption: Decision tree for selecting the optimal esterification strategy based on scale and substrate sensitivity.

Detailed Protocols

Method A: Modified Fischer Esterification (The Scalable Route)

Best for: Methyl/Ethyl esters on >10g scale.

The Challenge: Standard reflux (4-6 hours) is often insufficient due to the ortho-OH hydrogen bonding, leading to incomplete conversion (~60-70%). The Solution: We utilize a "Super-Acidic Dehydrating" condition using high equivalents of H2SO4 or Thionyl Chloride (in situ acid chloride generation) to drive equilibrium.

Materials
  • Substrate: 2-Hydroxy-4-iodo-5-nitrobenzoic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 20 vol)

  • Catalyst: Thionyl Chloride (SOCl2, 2.0 equiv) OR H2SO4 (conc., 10 mol%)

Protocol
  • Setup: Charge the substrate into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Solvent: Add anhydrous Methanol (20 mL per gram of substrate).

  • Activation (Exothermic):

    • Option 1 (SOCl2): Cool to 0°C. Add SOCl2 dropwise. (Generates HCl in situ and scavenges water).

    • Option 2 (H2SO4): Add conc. H2SO4 slowly at room temperature.

  • Reaction: Heat to reflux (65°C).

    • Critical Step: Due to the "Salicylate Effect," reflux for 24–48 hours is often required for >95% conversion [1]. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Concentrate methanol to ~20% volume under reduced pressure.

    • Pour residue into ice-cold water. The ester often precipitates as a yellow solid.

    • Filter and wash with cold water and 5% NaHCO3 (to remove unreacted acid).

    • Recrystallize from Ethanol/Water if necessary.[2]

Method B: Selective Alkylation (The Precision Route)

Best for: High-value synthesis, avoiding harsh acids, preventing side-reactions.

The Mechanism: This method exploits pKa differences.[3]

  • Carboxylic Acid pKa: ~2.5 (enhanced by NO2).

  • Phenol pKa: ~7.5 (enhanced by NO2).

  • Strategy: Use a weak base (NaHCO3 or KHCO3) that deprotonates the -COOH but not the -OH. This ensures the alkyl halide reacts only at the carboxylate.

Materials
  • Substrate (1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO3, 1.5 equiv) or Potassium Bicarbonate (KHCO3).

  • Alkylating Agent: Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate.

  • Solvent: DMF (Dimethylformamide) or DMSO (5 vol).

Protocol
  • Dissolution: Dissolve substrate in DMF at room temperature.

  • Deprotonation: Add solid NaHCO3. Stir for 30 mins. The solution may bubble (CO2 release) and turn orange/red.

  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is carcinogenic).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Note: Do not heat >50°C. Heating may encourage O-alkylation of the phenol despite the weak base.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • The product will precipitate. Filter and wash copiously with water to remove DMF.

    • Yield: Typically 90-95%. This method avoids the equilibrium issues of Fischer esterification.

Method C: Titanium-Catalyzed Transesterification

Best for: Converting Methyl Esters to complex esters (Isopropyl, Benzyl) without SNAr.

The Risk: Using Sodium Alkoxides (e.g., NaOiPr) is dangerous. The 5-Nitro group activates the 4-Iodo position for nucleophilic attack. Strong alkoxides will displace the Iodine. The Solution: Use Titanium(IV) Isopropoxide (Ti(OiPr)4), a neutral Lewis acid catalyst that activates the ester carbonyl without generating strong nucleophiles [2].

Protocol
  • Starting Material: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (1.0 equiv).

  • Reagent: Target Alcohol (e.g., Isopropanol, Benzyl Alcohol) - Use as solvent or in large excess (10-20 equiv).

  • Catalyst: Ti(OiPr)4 (5–10 mol%).

  • Reaction: Heat to reflux (or 90-100°C).

    • Equilibrium Drive: Use a Dean-Stark trap or molecular sieves to remove the generated Methanol.

  • Quench: Cool to RT. Add 1N HCl or 10% citric acid to hydrolyze the Titanium emulsion (turns from clear/yellow to cloudy white precipitate).

  • Extraction: Extract with Ethyl Acetate. Wash with Brine.[4]

Analytical Data & Troubleshooting

Expected NMR Signatures (DMSO-d6)
  • Phenol Proton: A distinct singlet far downfield (~11.0–12.0 ppm) due to the intramolecular H-bond with the ester carbonyl. If this peak disappears or shifts significantly upfield, you may have accidentally O-alkylated the phenol.

  • Ester Methyl: Singlet at ~3.8–3.9 ppm.

  • Aromatic Protons: Two singlets (due to para-substitution pattern of H3 and H6).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Method A) "Salicylate Effect" slowing rate.Increase time to 48h or use SOCl2 method.
Impurity: M+31 in MS SNAr of Iodine by Methoxide.STOP. Do not use NaOMe. Switch to Method B or C (Titanium).
Product is an Oil/Gum Residual DMF or mixed anhydride.Wash organic layer with 5% LiCl (removes DMF) or recrystallize from EtOH.
Two Methyl peaks in NMR O-alkylation of phenol (Bis-methylation).Base was too strong (e.g., K2CO3 used instead of NaHCO3) or heat was applied in Method B.

Mechanistic Visualization: The SNAr Risk

This diagram illustrates why strong bases must be avoided during transesterification of this specific scaffold.

SNAr_Risk Substrate Methyl 2-hydroxy- 4-iodo-5-nitrobenzoate Condition_Bad Strong Base (NaOMe / MeOH) Substrate->Condition_Bad High Risk Condition_Good Neutral Catalyst (Ti(OiPr)4) Substrate->Condition_Good Safe Route Product_Side Side Product (S_NAr) 4-Methoxy derivative (Iodine LOST) Condition_Bad->Product_Side Nu- Attack at C4 Product_Desired Desired Transesterification (Iodine Intact) Condition_Good->Product_Desired Activation of C=O only

Caption: Pathway comparison showing the risk of Iodine displacement (S_NAr) when using strong bases versus the safety of Titanium catalysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Otera, J. "Transesterification." Chemical Reviews1993 , 93(4), 1449–1470. Link (Comprehensive review on neutral transesterification catalysts including Titanates).

  • Search Result 1.2: US Patent 3948972A. "Esterification of nitrobenzoic acids." Link (Demonstrates the need for high temperatures/azeotropic distillation for nitro-benzoic acids).

  • Search Result 1.18: US Patent Application for 5-hydroxy-4-methoxy-2-nitrobenzoic acid derivatives. (Validates the use of H2SO4/MeOH reflux for 55 hours for similar scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (referred to herein as Intermediate A ). This compound is a critical scaffold in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.[1][2] Its purification is often complicated by the competing electronic effects of the nitro and iodo groups, as well as the sensitivity of the ester linkage.

Quick Reference: Physicochemical Profile
PropertyDescription
Appearance Yellow to orange crystalline solid.[1][2]
Solubility Soluble in EtOAc, DCM, THF.[1] Sparingly soluble in cold MeOH/EtOH. Insoluble in water.[1]
Key Sensitivities Photolabile: The C-I bond is sensitive to UV/light (deiodination).[1] Hydrolysis: The methyl ester is susceptible to base-mediated hydrolysis.[1]
Storage Amber vial, inert atmosphere (Ar/N2), 2–8°C.
Ticket Category 1: Recrystallization Protocols (Primary Purification)

User Issue: "My crude product is a sticky orange solid with ~85% purity. I need >98% for the Suzuki coupling step."

Diagnosis: The crude material likely contains the 3-nitro regioisomer (minor) and unreacted methyl 4-iodosalicylate .[1][2] The "sticky" nature suggests the presence of nitrated phenolic impurities or residual mineral acids preventing proper crystal lattice formation.[1]

Resolution: The "Dual-Solvent" Recrystallization We recommend a Methanol/Water system.[1][2] The nitro group increases polarity, but the iodo group maintains lipophilicity, making MeOH an ideal solvent that dissolves the compound when hot but precipitates it when cold.

Protocol 1.1: Standard Recrystallization
  • Dissolution: Place crude Intermediate A (e.g., 10 g) in a flask. Add Methanol (MeOH) (approx. 5–7 mL per gram of solid).[1]

  • Heating: Heat to reflux (65°C) with stirring. The solid should dissolve completely.[1]

    • Troubleshooting: If undissolved particles remain after 10 mins, filter the hot solution through a pre-warmed glass frit to remove inorganic salts (e.g., NaNO3 from nitration).

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (RT) over 1 hour. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Precipitation: Once at RT, if crystallization is sluggish, add Water dropwise (antisolvent) until a persistent turbidity is observed, then cool to 0–4°C.

  • Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold MeOH:Water (1:1) .

  • Drying: Dry under high vacuum at 40°C. Avoid temperatures >60°C to prevent thermal degradation.[1]

Why this works: The 3-nitro isomer and unreacted starting materials generally have higher solubility in the mother liquor (MeOH/Water mix) than the highly crystalline 5-nitro-4-iodo target.[2]

Ticket Category 2: Chromatographic Separation[1]

User Issue: "Recrystallization didn't remove all the baseline impurities, or I have a 'tailing' spot on TLC."

Diagnosis: "Tailing" on silica is caused by the acidic phenolic hydroxyl group (2-OH) interacting with the silanols on the silica gel.[1]

Resolution: Acid-Buffered Silica Chromatography You must suppress the ionization of the phenol to get sharp bands.[2]

Protocol 2.1: Column Chromatography Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).[1]
    
  • Modifier (Critical): Add 0.5% to 1% Acetic Acid to the mobile phase.

Workflow:

  • Load: Dissolve crude in a minimum amount of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight).[1]

  • Elute: Run the gradient.

    • Unreacted Methyl 4-iodosalicylate usually elutes first (less polar).[1][2]

    • Target (5-nitro) elutes second.

    • Hydrolyzed Acid (COOH) elutes last or stays on the column.[1]

  • Monitor: Use UV (254 nm). The nitro group quenches fluorescence strongly; the product will appear as a dark spot.

Ticket Category 3: Impurity Profiling & Troubleshooting

User Issue: "I see a new impurity forming during storage or after workup."

Common Impurities Table

Impurity TypeOriginDetection (TLC/NMR)Removal Strategy
De-iodinated species (Methyl 2-hydroxy-5-nitrobenzoate)Photolysis (light exposure) or Pd-contamination.[1][2]NMR: Loss of signal at ~8.0-8.5 ppm (C3-H).[2]Difficult to separate. prevention is key (Amber glass).
Hydrolyzed Acid (Free carboxylic acid)Workup was too basic (pH > 10) or wet solvent storage.[1]TLC: Stays at baseline. NMR: Loss of Methyl singlet (~3.9 ppm).Wash organic layer with Sat.[1] NaHCO3 (removes acid).[1]
3-Nitro Isomer Regioselectivity issue during nitration.[1][2]NMR: Different coupling constants for aromatic protons.Recrystallization (Protocol 1.1).[1][4]
Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity IsSolid Is the Crude a Solid? CheckPurity->IsSolid Recryst Recrystallization (MeOH or MeOH/H2O) IsSolid->Recryst Yes (Solid/Crystalline) Column Column Chromatography (Hex/EtOAc + 1% AcOH) IsSolid->Column No (Oil/Sticky Gum) CheckColor Is Product Yellow/Orange? Recryst->CheckColor Success Target Purity >98% CheckColor->Success Yes CheckColor->Column No (Dark/Tarry) Column->Success

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Methanol for recrystallization? A: Yes, Ethanol (EtOH) is a viable alternative and is greener.[1] However, the solubility of the nitro-iodo ester is slightly lower in EtOH.[2] You may need a larger volume of solvent.[1] If using EtOH, ensure it is absolute; significant water content might cause premature precipitation of impurities.[1]

Q2: Why is my product turning purple/brown on the bench? A: This indicates iodine liberation .[1] The combination of the nitro group (electron-withdrawing) and the iodide makes the ring susceptible to photolytic cleavage.[1][2]

  • Fix: Immediately dissolve in EtOAc, wash with 10% Sodium Thiosulfate (removes free iodine), dry, and re-concentrate.[1] Store strictly in the dark.

Q3: The literature suggests nitrating methyl 4-iodosalicylate directly. Is this safe? A: Yes, but temperature control is vital. The reaction must be kept between 0–10°C. If the temperature exceeds 20°C during nitration, you risk dinitration or oxidation of the iodine.[1]

  • Tip: Always quench the nitration mixture onto ice, not water, to prevent exotherms that degrade the ester.

References
  • Synthesis of Methyl 5-nitrosalicylate Analogs

    • Org.[1][3][4][5][6] Synth.1921 , 1, 372.[1] (Nitration of Methyl Benzoate derivatives). [1]

  • Crystal Structure & Hydrogen Bonding in Methyl 4-iodosalicylate

    • T. N.[1][6] Guru Row et al., Acta Cryst.[1]2005 , E61, o1107.[1] (Describes the intramolecular H-bond pattern relevant to solubility).

  • Purification of Nitro-Salicylates (General Protocols)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989 .[1] (Standard reference for recrystallization of nitro-phenols).

  • MEK Inhibitor Intermediates (Patent Literature)

    • WO 2003/077914. (Describes synthesis of benzimidazole MEK inhibitors using similar nitro-iodo-benzoate intermediates).

Sources

Technical Support Center: Solving Solubility Challenges with 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a substituted aromatic molecule, it presents unique challenges due to its combination of functional groups. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Section 1: Understanding the Physicochemical Properties

The first step in troubleshooting solubility is to understand the molecule's inherent properties. The structure of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester contains several key functional groups that dictate its solubility behavior.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic. At physiological or acidic pH, it is protonated and less polar. Under basic conditions (pH > pKa), it deprotonates to form a phenolate anion, which is significantly more polar and water-soluble.[1][2]

  • Iodo Group (-I): The large, hydrophobic iodine atom significantly increases the molecule's lipophilicity and molecular weight, contributing to its poor aqueous solubility.

  • Nitro Group (-NO2): This strong electron-withdrawing group influences the acidity of the phenolic hydroxyl and contributes to the molecule's overall polarity, though its impact on water solubility is complex.

  • Methyl Ester (-COOCH3): This group is less polar than a carboxylic acid, preventing ionization at acidic pH. It contributes to the compound's solubility in organic solvents.

These features classify the compound as poorly water-soluble, a common challenge for over 70% of APIs in the development pipeline.[3]

Table 1: Physicochemical Properties Profile (Predicted)

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₆INO₅-
Molecular Weight 335.04 g/mol Higher molecular weight often correlates with lower solubility.
Key Functional Groups Phenolic Hydroxyl, Iodo, Nitro, Methyl EsterA complex interplay of polar and non-polar groups necessitates careful solvent selection.
Predicted LogP > 2.0 (Lipophilic)Indicates a strong preference for non-polar environments and poor aqueous solubility.
Primary Ionizable Group Phenolic HydroxylProvides a handle for pH-dependent solubility manipulation.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and application of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester.

Q1: What is the recommended solvent for preparing a concentrated stock solution?

For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent is recommended.

  • First Choice: Dimethyl Sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of hydrophobic compounds.[4]

  • Alternatives: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These can also be effective but may have different compatibilities with downstream assays.

Expert Insight: Always start by dissolving a small, accurately weighed amount of the compound to test solubility before committing the bulk of your material. Prepare stock solutions at a concentration of 10-50 mM, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]

Q2: My compound precipitates when I dilute my stock solution into an aqueous buffer (e.g., PBS). What should I do?

This is a classic sign of a compound crashing out of solution when the percentage of the organic co-solvent drops and the environment becomes primarily aqueous. Here is a systematic approach to troubleshoot this common problem:[4]

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous medium. Attempt serial dilutions to find the highest workable concentration.

  • Increase Organic Co-solvent Percentage: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1.0%) can help maintain solubility. Always run a vehicle control to ensure the solvent itself does not affect the assay.[5]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously, then bring it up to the final volume. This rapid mixing can sometimes prevent localized precipitation.

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions. The compound is likely to precipitate over time. Prepare working solutions fresh from the frozen stock for each experiment.[4]

Q3: How does pH affect the solubility of this compound?

The phenolic hydroxyl group is the key. In aqueous solutions, adjusting the pH can dramatically alter solubility.

  • Acidic to Neutral pH (pH < 7): The phenolic group will be protonated (-OH). The molecule will be in its least polar, least soluble state.

  • Basic pH (pH > 8, application-dependent): The phenolic proton will be removed, forming a negatively charged phenolate ion (-O⁻). This ion is significantly more polar and will exhibit higher aqueous solubility.[1][6]

Causality: The conversion to an ionic species allows for stronger dipole-dipole interactions with water molecules, overcoming the crystal lattice energy of the solid compound.[7] Be aware that high pH can cause degradation of some compounds over time.[8]

Q4: Can I use co-solvents to improve aqueous solubility?

Yes, using a water-miscible organic co-solvent in your final aqueous medium is a standard technique.[9] Co-solvents work by reducing the overall polarity of the water, making it a more favorable environment for a lipophilic compound.[10]

  • Common Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400).

  • Application: These are often used in combination. For instance, a final vehicle might be 80% PBS, 10% Ethanol, and 10% PG. The optimal ratio must be determined empirically for your specific application and concentration.

Q5: Is it possible to use surfactants to keep the compound in solution?

Absolutely. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[7][11] These micelles have a hydrophobic core and a hydrophilic exterior. Your poorly soluble compound can be partitioned into this hydrophobic core, effectively being "solubilized" within the bulk aqueous phase.[12][13]

  • Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to lower toxicity.

    • Tween® 80 (Polysorbate 80)

    • Pluronic® F-68

  • Typical Concentration: Start with a low concentration, such as 0.01% - 0.1% (w/v), in your final aqueous buffer.

Q6: I'm still having issues. What other advanced techniques can I consider?

If standard methods fail, particularly for in-vivo applications or formulation development, several advanced strategies can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[14][15] Substituted β-cyclodextrins are commonly used.[14]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into a polymer matrix in an amorphous (non-crystalline) state.[3] The amorphous form has a higher energy state and is more readily dissolved than the stable crystalline form.[7] This is typically achieved via spray drying or hot-melt extrusion.[15]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][5] This can be achieved through techniques like nano-milling.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO

  • Pre-Experiment Check: Ensure the 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester powder is dry. Use an analytical balance for accurate weighing.

  • Calculation: Determine the mass of the compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 (mmol/L) * 0.33504 (g/mmol) * Volume (mL)

  • Dissolution: Add the weighed powder to an appropriate-sized vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes at room temperature.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.

  • Storage: Aliquot the stock solution into single-use, low-binding microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol 3.2: pH-Modification for Enhanced Aqueous Solubility

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 7.0 to 10.0.

  • Solubility Test: Add a small, known excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility versus pH to determine the optimal pH for your desired concentration.

Protocol 3.3: Using a Co-solvent System

  • Vehicle Preparation: Prepare several potential co-solvent vehicles. Examples:

    • Vehicle A: 10% DMSO, 90% Saline

    • Vehicle B: 5% DMSO, 10% Ethanol, 85% PBS

    • Vehicle C: 5% DMSO, 20% PEG 400, 75% Water

  • Dilution Test: Prepare your concentrated DMSO stock solution (e.g., 50 mM).

  • Solubilization: Add the stock solution dropwise to the co-solvent vehicle while vortexing to achieve your target final concentration.

  • Observation: Let the solution stand for 30 minutes at room temperature and visually inspect for any signs of precipitation or cloudiness.

  • Optimization: Adjust the ratios of the co-solvents as needed to achieve a stable, clear solution. Remember to test the final vehicle for compatibility with your assay.

Section 4: Visualization & Workflows

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues.

Solubility_Troubleshooting cluster_Tactic2 Formulation Adjustment Options Start Start: Compound Fails to Dissolve in Aqueous Buffer PrepStock Step 1: Prepare Concentrated Stock in 100% DMSO or DMF Start->PrepStock Dilute Step 2: Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitate Issue: Precipitation Occurs Dilute->Precipitate Tactic1 Tactic 1: Lower Final Concentration Precipitate->Tactic1 Is concentration flexible? Tactic2 Tactic 2: Adjust Formulation Precipitate->Tactic2 Concentration is fixed Success Success: Clear Solution Proceed with Experiment Tactic1->Success Yes Failure Issue Persists Tactic1->Failure No T2_pH Option A: Adjust Buffer pH (Increase to >8) Failure->T2_pH T2_Cosolvent Option B: Add Co-solvent (Ethanol, PEG 400) Failure->T2_Cosolvent Try next option T2_Surfactant Option C: Add Surfactant (Tween® 80, 0.01%) Failure->T2_Surfactant T2_Advanced Option D: Advanced Methods (Cyclodextrin, ASD) Failure->T2_Advanced If all else fails T2_pH->Success Problem Solved T2_pH->Failure T2_Cosolvent->Success Problem Solved T2_Cosolvent->Failure T2_Surfactant->Success Problem Solved T2_Surfactant->Failure T2_Advanced->Success Problem Solved

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of Micellar Solubilization

This diagram illustrates how surfactants encapsulate a hydrophobic molecule.

Caption: Encapsulation of a hydrophobic API within a surfactant micelle.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
  • MilliporeSigma. (n.d.). Improving API Solubility.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?
  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
  • Agno Pharmaceuticals. (n.d.). Surfactants: Micellization, Liquid Crystal Structures.
  • Hartel, A. M., et al. (2001). Solubilization of Thermotropic Liquid Crystal Compounds in Aqueous Surfactant Solutions. Langmuir, 17(8), 2378-2384.
  • ResearchGate. (2015, May 11). Solubilization in Surfactant Systems.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hu, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.

Sources

preventing deiodination during reactions of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester. This resource is designed to provide in-depth troubleshooting advice and preventative strategies to address the common and often frustrating issue of deiodination during synthetic transformations. As scientists and drug development professionals, we understand that maintaining the integrity of the carbon-iodine bond is critical for the successful implementation of this versatile building block in multi-step syntheses, particularly in cross-coupling reactions. This guide synthesizes mechanistic insights with practical, field-proven protocols to empower you to overcome this synthetic hurdle.

Understanding the Challenge: The Lability of the C-I Bond

The carbon-iodine bond in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is susceptible to cleavage (deiodination) under various reaction conditions. This susceptibility is exacerbated by the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing nitro group can make the aryl iodide more reactive in desired pathways like palladium-catalyzed cross-coupling, but it can also promote undesired side reactions. Deiodination, or hydrodehalogenation, leads to the formation of the corresponding des-iodo byproduct (2-Hydroxy-5-nitro-benzoic acid methyl ester), which complicates purification and reduces the yield of the target molecule.

Several mechanistic pathways can contribute to deiodination:

  • Reductive Deiodination: This is a common side reaction in palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] It can occur via the formation of a palladium-hydride species, which then participates in a reductive elimination pathway to cleave the C-I bond and replace it with a C-H bond.[1][3]

  • Radical-Induced Deiodination: Certain reaction conditions, including the presence of radical initiators or exposure to light, can trigger a radical chain mechanism leading to deiodination.[4]

  • Base-Mediated Deiodination: Strong bases can, in some cases, promote deiodination, particularly at elevated temperatures.

This guide will provide a structured approach to diagnosing and preventing these unwanted deiodination pathways.

Troubleshooting Guide: A Q&A Approach

This section is formatted as a series of questions you might be asking in the lab, followed by detailed answers and recommended actions.

Question 1: I'm seeing a significant amount of the deiodinated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's the likely cause?

Answer: This is a classic problem. The most probable cause is the formation of a palladium-hydride (Pd-H) intermediate in your catalytic cycle. This species can arise from several sources, including β-hydride elimination from certain phosphine ligands or reactions with trace amounts of water or other proton sources.[1] Once formed, the Pd-H species can undergo reductive elimination with your aryl iodide, leading to the deiodinated byproduct.

Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of desired (reductive elimination of product) versus undesired (hydrodehalogenation) pathways. For electron-deficient aryl iodides like yours, sterically hindered biaryl phosphine ligands are often a good choice. Ligands like BrettPhos and RuPhos have been shown to be effective in minimizing hydrodehalogenation.[2]

  • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst. This can lead to more controlled and reproducible results.

  • Scrutinize Your Base: The choice of base is critical. While a base is necessary for the reaction to proceed, some bases can promote deiodination more than others. Consider switching to a weaker or non-nucleophilic base. For instance, if you are using a strong base like KOtBu, you might try a milder base like K₂CO₃ or Cs₂CO₃.[5]

  • Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. Water can be a proton source that contributes to the formation of Pd-H species.

Question 2: My deiodination problem seems to be worse when I run the reaction at a higher temperature. Why is that?

Answer: Temperature has a significant impact on reaction kinetics. While higher temperatures can accelerate your desired reaction, they can disproportionately accelerate side reactions like deiodination. The C-I bond is the weakest of the carbon-halogen bonds, and its cleavage is more likely at elevated temperatures. Furthermore, catalyst decomposition can be more pronounced at higher temperatures, potentially leading to the formation of palladium black, which can have indiscriminate catalytic activity.

Troubleshooting Steps:

  • Optimize the Temperature: Systematically lower the reaction temperature in 10 °C increments to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing deiodination.

  • Consider a More Active Catalyst System: If lowering the temperature stalls your reaction, it indicates that your catalyst system is not active enough. In such cases, screening a panel of modern, highly active ligands (e.g., biaryl phosphines) is recommended. These can often facilitate the reaction at lower temperatures.[2]

Question 3: Could my choice of solvent be contributing to deiodination?

Answer: Yes, the solvent can influence the reaction in several ways. Protic solvents, in particular, can be a source of protons that lead to hydrodehalogenation. The polarity of the solvent can also affect the stability of intermediates in the catalytic cycle.

Troubleshooting Steps:

  • Switch to Aprotic Solvents: If you are using a protic solvent, switch to a rigorously dried aprotic solvent such as toluene, dioxane, or THF.

  • Solvent Screening: If you are already using an aprotic solvent, it may be worthwhile to screen other aprotic solvents to see if a change in polarity has a beneficial effect.

Preventative Strategies & Protocols

Being proactive is key to avoiding deiodination. The following section provides detailed protocols and strategies to minimize this side reaction from the outset.

Strategy 1: Strategic Selection of Catalytic Systems for Cross-Coupling Reactions

The choice of catalyst and ligand is the most critical factor in preventing deiodination in palladium-catalyzed reactions.

Recommended Protocol for a Suzuki-Miyaura Coupling:

  • Reaction Setup: In a glovebox, add 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester (1.0 equiv.), the desired boronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a sterically hindered biaryl phosphine ligand (e.g., SPhos or XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous dioxane or toluene.

  • Reaction Conditions: Stir the reaction mixture at a carefully controlled temperature, starting at a lower temperature (e.g., 60 °C) and monitoring the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a palladacycle pre-catalystProvides a more consistent source of active Pd(0).
Ligand Sterically hindered biaryl phosphines (e.g., SPhos, XPhos, BrettPhos)Promotes reductive elimination of the desired product over hydrodehalogenation.[2][6]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Milder, non-nucleophilic bases are less likely to promote side reactions.
Solvent Anhydrous dioxane, toluene, or THFAprotic solvents minimize the availability of protons for hydrodehalogenation.
Temperature Start low (e.g., 60-80 °C) and optimizeMinimizes thermal decomposition and undesired side reactions.
Strategy 2: Photostability and Exclusion of Radical Initiators

Aromatic iodides, especially those with nitro groups, can be sensitive to light.[7][8] Photochemical degradation can lead to C-I bond cleavage via radical mechanisms.

Preventative Measures:

  • Protect from Light: Always store 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester in an amber vial or a container protected from light. When setting up reactions, wrap the reaction vessel in aluminum foil.

  • Degas Solvents: To remove dissolved oxygen, which can participate in radical reactions, thoroughly degas your reaction solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Avoid Radical Initiators: Be mindful of other reagents in your reaction mixture that could act as radical initiators.

Visualizing the Problem: Deiodination Pathway

The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction that can lead to either the desired product or the deiodinated byproduct.

G cluster_cycle Catalytic Cycle cluster_side_reaction Deiodination Side-Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-I ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Ar-I OxAdd->ArPdI Transmetal Transmetalation (e.g., with R-B(OH)₂ / Base) ArPdR Ar-Pd(II)-R(L₂) ArPdI->ArPdR PdH Ar-Pd(II)-H(L₂) ArPdI->PdH Protonolysis / Other Pathways Transmetal->ArPdR RedElim Reductive Elimination Product Desired Product (Ar-R) ArPdR->Product RedElim->Product Product->Pd0 ProtonSource Proton Source (H₂O, etc.) RedElimH Reductive Elimination Byproduct Deiodinated Byproduct (Ar-H) PdH->Byproduct RedElimH->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q: Is 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester stable under acidic or basic conditions? A: While stable under mildly acidic and basic conditions at room temperature, strong bases, especially at elevated temperatures, can promote deiodination. The nitro and ester groups are generally stable to moderately acidic conditions, but can be hydrolyzed under strongly acidic or basic conditions with heating.

Q: I need to perform a reaction that is not a cross-coupling. What general precautions should I take? A: Regardless of the reaction type, it is prudent to:

  • Protect the reaction from light.

  • Use the mildest possible temperature conditions.

  • Carefully select your reagents to avoid strong reducing agents unless a reduction is intended.

  • Ensure all reagents and solvents are pure and free from contaminants that could catalyze deiodination.

Q: Are there alternatives to palladium catalysis for forming C-C or C-N bonds with this molecule? A: While palladium catalysis is very common, copper-catalyzed reactions (such as Ullmann-type couplings) can sometimes be an alternative.[9] However, copper catalysis can also promote deiodination, so careful optimization is still required. For certain transformations, nucleophilic aromatic substitution (SₙAr) might be possible, although the iodide is not the best leaving group for this mechanism compared to fluoride or chloride.[9]

Q: How should I store this compound long-term? A: For optimal stability, store 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration is recommended.

We hope this technical support guide proves to be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Tomaselli, G. A., & Bunnett, J. F. (1991). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. Journal of the American Chemical Society.
  • Giri, D., & Mugesh, G. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology.
  • Organic Chemistry Portal. (n.d.).
  • Giri, D., & Mugesh, G. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules.
  • Wikipedia. (n.d.).
  • Schweizer, U., & Steegborn, C. (2014). Crystal structure of mammalian selenocysteine-dependent iodothyronine deiodinase suggests a peroxiredoxin-like catalytic mechanism.
  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology.
  • Li, L., Liu, W., Zeng, H., & Mu, X. (2016). Photo-induced iodination of aryl halides under very mild conditions.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Antermite, D., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. (2007).
  • Chemistry LibreTexts. (2023). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Modification of BNPs with 4-iodo-benzoic acid via aqueous Suzuki–Miyaura coupling reaction (NP-1).
  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • ResearchGate. (n.d.).
  • Taylor, C. M. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules.
  • Mitchell, K. (2023). Methyl 2-hydroxy-4-iodobenzoate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Nolan, S. P., & Cazin, C. S. J. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Nakao, Y., & Sakaki, S. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances.
  • Li, H., & Li, A. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Environmental Science & Technology.
  • Beauchemin, A. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • Santa Cruz Biotechnology. (n.d.).
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-5-methyl-, methyl ester (CAS 22717-57-3).
  • MANAC Inc. (2022).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Centers for Disease Control and Prevention. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook.
  • ResearchGate. (n.d.).
  • Reddit. (2024).
  • Journal of the Chemical Society C: Organic. (1969). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-Methyl-5-nitro-benzoic acid Methyl ester synthesis.
  • ChemWhat. (n.d.). 2-Hydroxy-4-Methyl-5-nitro-benzoic acid Methyl ester CAS#: 337520-75-9.
  • SuZhou ShiYa Biopharmaceuticals, Inc. (n.d.). 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ResearchGate. (n.d.). (PDF)

Sources

minimizing side reactions in nitro reduction of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Part 1: Critical Analysis & The Chemoselectivity Challenge

The Core Problem: Competitive Reactivity Reducing the nitro group in 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester presents a classic chemoselectivity paradox. You are targeting the nitro group (


) while preserving three other sensitive functionalities:
  • Aryl Iodide (C-I): The bond dissociation energy of

    
     (~65 kcal/mol) is significantly lower than that of 
    
    
    
    . Under standard catalytic hydrogenation conditions (
    
    
    ), palladium rapidly inserts into the C-I bond, leading to hydrodeiodination (loss of iodine) before or concurrent with nitro reduction.
  • Methyl Ester (-COOMe): Susceptible to hydrolysis under strong acidic (refluxing HCl) or basic (NaOH) conditions, potentially converting your ester to the carboxylic acid.

  • Phenol (-OH): While generally stable, the resulting amino-phenol motif is highly prone to air oxidation, forming quinone-imine byproducts if not handled under inert atmosphere.

The Solution Hierarchy To bypass deiodination, we must move away from heterogeneous palladium catalysis. The recommended approach utilizes Single Electron Transfer (SET) mechanisms which are highly specific to the nitro group's reduction potential and generally inert toward aryl iodides.

Part 2: Decision Matrix & Method Selection

Use the following logic flow to select the appropriate protocol for your scale and constraints.

G Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Small < 10 grams Scale->Small Lab Scale Large > 100 grams Scale->Large Process Scale Solubility Is substrate soluble in EtOH/Water? Small->Solubility MethodB Method B: Fe / NH4Cl (Robust, Heterogeneous) Large->MethodB Standard Reactor MethodC Method C: Sulfided Pt/C (High Pressure H2) Large->MethodC High Pressure Autoclave (Requires Optimization) MethodA Method A: Sodium Dithionite (Mildest, Homogeneous) Solubility->MethodA Yes Solubility->MethodB No / Poor

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and solubility.

Part 3: Validated Protocols
Protocol A: Modified Bechamp Reduction (Fe / NH4Cl)

Best for: Scalability, low cost, and absolute preservation of the Iodine atom.

Mechanism: Iron functions as the electron source.[1] Ammonium chloride (


) acts as a mild electrolyte and proton source, buffering the reaction to prevent ester hydrolysis (which occurs in strong acid/base).

Materials:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv (Must be fine powder for surface area)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve the substrate in Ethanol/Water (4:1).

  • Activation: Add the

    
     and heat the mixture to 60°C.
    
  • Addition: Add the Iron powder portion-wise over 15 minutes. Caution: The reaction is exothermic.[3] Monitor internal temperature.

  • Reflux: Heat to mild reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC or HPLC. The intermediate hydroxylamine (

      
      ) may persist if heating is insufficient.
      
  • Filtration (Critical Step): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Why hot? The product (amino-phenol) may precipitate in the iron sludge if cooled.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous layer with Ethyl Acetate.

    • pH Adjustment: The aqueous layer should be slightly basic (pH ~8) to ensure the amine is free-based. Use saturated

      
      . Avoid strong NaOH to prevent ester hydrolysis.
      
  • Isolation: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Sodium Dithionite Reduction (

)

Best for: Small scales, sensitive substrates, and easy workup.

Mechanism: Dithionite transfers electrons in aqueous media. It is extremely mild and will not touch the aryl iodide or the ester.

Materials:

  • Substrate: 1.0 equiv

  • Sodium Dithionite (

    
    ): 3.0 – 4.0 equiv
    
  • Solvent: THF/Water or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in THF (or Dioxane). Add an equal volume of water.

  • Addition: Add solid

    
     in one portion.
    
  • Reaction: Stir at room temperature for 30 minutes, then heat to 50°C if reaction is sluggish.

    • Visual Cue: The yellow color of the nitro compound should fade to a pale beige/colorless solution.

  • Quench: Dilute with water and extract immediately with Ethyl Acetate.

  • Stabilization: Add a pinch of ascorbic acid to the organic layer during drying to prevent air oxidation of the aminophenol.

Part 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Iodine (M-126 peak in MS) Catalytic Hydrogenation (

) was likely used.[4]
Stop immediately. Switch to Protocol A (Fe/NH4Cl). If hydrogenation is mandatory, use Sulfided Platinum (Pt(S)/C) or add 0.5 equiv of Diphenylsulfide as a poison.
Hydrolysis of Methyl Ester pH was too high (>10) or too low (<2) during workup.Use mild buffers only. Use

(pH ~5-6) for reaction and

(pH ~8) for workup. Avoid NaOH.
Red/Brown Product Color Oxidation of the amino-phenol to quinone-imine.The product is air-sensitive. Perform all workups under

flow. Store product in the dark at -20°C. Add 0.1% Ascorbic Acid to the workup solvents.
Incomplete Conversion (Hydroxylamine) Reaction stopped too early or insufficient reductant.The reduction proceeds

. The last step (

) is the slowest. Increase reaction time or add 1.0 equiv more Iron/Dithionite.
Emulsion during Extraction Amphoteric nature of the product (Amino + Phenol).The product acts as a surfactant. Saturate the aqueous phase with solid NaCl (brine) and use a slightly more polar organic solvent (e.g., 10% MeOH in DCM) for extraction.
Part 5: Mechanism of Side Reactions

Understanding the enemy is key to defeating it. Below is the pathway comparison between the desired reduction and the parasitic deiodination.

ReactionPath cluster_Pd Catalytic Hydrogenation (Pd/C) cluster_Fe Fe / NH4Cl (SET) Substrate Substrate (Ar-NO2, Ar-I) Pd_Insert Oxidative Addition (Pd inserts into C-I) Substrate->Pd_Insert Fast Nitroso Nitroso (Ar-NO) Substrate->Nitroso + 2e- / 2H+ Deiodo De-iodinated Product (Ar-NO2, Ar-H) Pd_Insert->Deiodo Reduction Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Amine Target Amine (Ar-NH2, Ar-I) Hydroxyl->Amine + 2e- / 2H+

Figure 2: Mechanistic divergence. Pd/C favors C-I insertion (red path), while Fe/NH4Cl follows a stepwise electron transfer (green path) that is orthogonal to the aryl iodide.

Part 6: References
  • Selective Reduction using Iron/Ammonium Chloride:

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[3]

    • Source: ChemSpider Synthetic Pages (2012).

  • Prevention of Dehalogenation:

    • Title: Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A).

    • Source: Google Patents.

    • URL:

  • Sodium Dithionite Methodology:

    • Title: Sodium Hydrosulfite (Sodium Dithionite) - Reagent Profile.[5]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • General Nitro Reduction Reviews:

    • Title: Nitro Reduction - Iron (Fe) - Common Organic Chemistry.[2]

    • Source: Common Organic Chemistry.

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester, a polysubstituted benzene derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple prediction, offering a comparative analysis with structurally related compounds to elucidate the nuanced effects of various substituents on proton chemical shifts. We will explore the theoretical basis for the expected spectrum, supported by experimental data from analogous molecules, and provide a robust protocol for sample analysis.

The Strategic Importance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] For complex molecules like the title compound, ¹H NMR allows us to probe the electronic environment of each hydrogen atom (proton), providing critical information about the molecular framework, connectivity, and even stereochemistry. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal collectively act as a molecular fingerprint.

The subject of our analysis is 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester. Its structure presents a fascinating case study in how different functional groups—an electron-donating hydroxyl group, and electron-withdrawing iodo, nitro, and methyl ester groups—collectively influence the magnetic environment of the aromatic protons.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule.

A diagram illustrating the distinct proton environments in the target molecule will be generated here. Due to current limitations, a placeholder is used. The table describes the labeled protons. Caption: Labeled proton environments in the target molecule.

The molecule has four unique sets of protons:

  • Two Aromatic Protons: Labeled as H-3 and H-6.

  • One Phenolic Hydroxyl Proton: -OH

  • Three Methyl Ester Protons: -OCH₃

Our prediction is grounded in the principle of additivity, starting from the baseline chemical shift of benzene (~7.36 ppm) and adjusting for the electronic effects (shielding or deshielding) of each substituent.[2]

  • -OH (Hydroxyl): A potent electron-donating group (EDG) through resonance. It strongly shields protons at the ortho and para positions, shifting their signals upfield (to a lower ppm).

  • -NO₂ (Nitro): A powerful electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields ortho and para protons, causing a significant downfield shift (to a higher ppm).[3]

  • -COOCH₃ (Methyl Ester): An electron-withdrawing group that deshields the ortho protons.

  • -I (Iodo): An interesting case. It is electron-withdrawing inductively but electron-donating through resonance. Its overall effect is weakly deactivating and can cause a downfield shift.[4]

Based on these effects, we can anticipate the following spectral characteristics:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-OH 9.0 - 13.0Broad Singlet (br s)1HPhenolic protons are acidic, often exchangeable, and can participate in hydrogen bonding, leading to a broad signal at a very downfield position.[5]
H-6 8.3 - 8.7Singlet (s)1HThis proton is ortho to the potent electron-withdrawing nitro group and meta to the electron-donating hydroxyl group. The strong deshielding effect of the nitro group will dominate, pushing this signal significantly downfield. It has no adjacent protons, hence a singlet.
H-3 7.0 - 7.4Singlet (s)1HThis proton is ortho to the electron-donating hydroxyl group and the electron-withdrawing ester group. The shielding from the -OH group will counteract the deshielding from the ester, resulting in a more moderate chemical shift compared to H-6. It is also an isolated proton, appearing as a singlet.
-OCH₃ 3.8 - 4.1Singlet (s)3HThe methyl protons of an ester group typically appear in this region.[6][7] They have no adjacent protons, resulting in a sharp singlet.

Comparative Analysis with Structurally Related Compounds

Predictive models are powerful, but their accuracy is best validated by comparison with experimental data from similar structures. Analyzing the spectra of molecules that contain subsets of the functional groups present in our target compound allows us to isolate and understand the contribution of each group.

CompoundAromatic Proton Shifts (δ, ppm)Key Observations & Inferences
Methyl 2-hydroxy-5-nitrobenzoate [8]H-3: ~7.2 ppm (d), H-4: ~8.2 ppm (dd), H-6: ~8.6 ppm (d)The H-6 proton, ortho to the nitro group, is the most downfield, confirming the strong deshielding effect of -NO₂.
Methyl 2-hydroxy-4-iodobenzoate [9][10]H-3: ~6.9 ppm (d), H-5: ~7.4 ppm (d), H-6: ~7.6 ppm (s)The presence of iodine at position 4 shifts the adjacent protons downfield. The H-6 proton is notably deshielded.
Methyl 4-iodobenzoate [11]H-2/6: ~7.8 ppm (d), H-3/5: ~7.7 ppm (d)Demonstrates the general deshielding effect of the iodo and ester groups on all aromatic protons in a simpler system.
Predicted: 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester H-3: 7.0 - 7.4 ppm (s), H-6: 8.3 - 8.7 ppm (s) The predicted spectrum for our target molecule logically combines these effects. H-6 is expected to be even further downfield than in methyl 2-hydroxy-5-nitrobenzoate due to the additional influence of the iodo group. The signals are predicted as singlets due to the substitution pattern eliminating ortho and meta couplings for these specific protons.

This comparative approach validates our initial predictions. The powerful deshielding effect of the nitro group at the C5 position is the dominant factor determining the chemical shift of the H-6 proton, while the interplay between the hydroxyl and ester groups governs the position of the H-3 proton.

Standardized Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline the best practices for preparing and analyzing a sample such as the title compound.

cluster_workflow ¹H NMR Analysis Workflow prep 1. Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep->dissolve filter Filter solution through glass wool into a clean NMR tube dissolve->filter tms Add internal standard (TMS) if not present in solvent filter->tms acq 2. Data Acquisition tms->acq instrument Insert sample into NMR spectrometer acq->instrument lock_shim Lock on solvent signal and shim magnet for homogeneity instrument->lock_shim run Acquire spectrum using standard ¹H parameters lock_shim->run proc 3. Data Processing & Analysis run->proc phase_baseline Phase spectrum and correct baseline proc->phase_baseline integrate Integrate all signals phase_baseline->integrate assign Assign peaks based on chemical shift, multiplicity, and integration integrate->assign compare Compare experimental data with predictions and reference compounds assign->compare

Caption: Standard workflow for ¹H NMR spectrum analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte.[12] For a molecule with a phenolic hydroxyl group, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often an excellent choice as it can solubilize polar compounds and allows for the observation of exchangeable protons like -OH. Deuterated Chloroform (CDCl₃) is another common option.[13] The use of deuterated solvents is critical to avoid overwhelming the analyte signals with solvent protons.[1][14]

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the solid sample.[15] Transfer it to a small, clean vial and add about 0.7 mL of the chosen deuterated solvent.[12][14] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filtration: To obtain sharp, well-resolved peaks, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Internal Standard: Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal reference less critical.[16] However, for precise chemical shift referencing, a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) can be added if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will "lock" onto the deuterium frequency of the solvent to stabilize the magnetic field.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.[14]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated to the reference signal (TMS or residual solvent peak).

  • Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and multiplicities to assign each signal to its corresponding proton in the molecule.

Conclusion

The ¹H NMR spectrum of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is a clear illustration of the cumulative electronic effects of multiple substituents on an aromatic ring. The predicted spectrum features four distinct singlets (one of which is broad), with two aromatic protons appearing at well-separated chemical shifts, primarily dictated by the powerful and opposing influences of the ortho-hydroxyl and ortho-nitro groups. By comparing these predictions with experimental data from simpler, related molecules, we gain a deeper, more reliable understanding of the structure. The provided protocol ensures that high-quality data can be obtained for this and similar compounds, forming a solid foundation for accurate structural elucidation and characterization in a research or drug development setting.

References

  • Vertex AI Search. (n.d.). Chemical shifts.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Western University. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Smith, W. B., Ihrig, A. M., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 74(4), 812-821.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (2025, August 10). Influence of Substituents on the Through-Space Shielding of Aromatic Rings.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • University of Puget Sound. (n.d.). Notes on NMR Solvents.
  • Merck Millipore. (n.d.). NMR Solvents.
  • ChemicalBook. (n.d.). Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). Methyl 2-hydroxy-4-iodobenzoate.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • NSF Public Access Repository. (2024, May 1). Methyl 2-hydroxy-4-iodobenzoate.
  • PubChem. (n.d.). Methyl 2-hydroxy-5-nitrobenzoate.

Sources

C13 NMR chemical shifts for 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative NMR Guide: Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

Executive Summary & Application Context

Methyl 2-hydroxy-4-iodo-5-nitrobenzoate is a critical pharmacophore intermediate, frequently utilized in the synthesis of MEK inhibitors (e.g., PD0325901 analogs) and other kinase-targeting small molecules.

In drug development, the regiochemistry of nitration is the primary quality attribute to control. Nitration of the precursor (methyl 2-hydroxy-4-iodobenzoate) theoretically allows substitution at C3 or C5 . While steric hindrance from the iodine atom and the directing power of the hydroxyl group heavily favor the C5 position, confirming this regioselectivity is mandatory.

This guide provides a comparative analysis of the


C NMR chemical shifts, contrasting the target molecule against its non-nitrated precursor to establish a self-validating assignment protocol.
Experimental Protocol: High-Resolution NMR Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. The choice of solvent is critical due to the intramolecular hydrogen bonding of the salicylate motif.

Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred) or Acetone-d
    
    
    
    .
    • Rationale: CDCl

      
       may lead to broad phenol signals due to exchange. DMSO stabilizes the phenolic proton via H-bonding, sharpening the peaks and slowing exchange, which is vital if proton-carbon coupling (HMBC) is used.
      
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (

C NMR)
  • Frequency: 100 MHz or higher (400 MHz

    
    H equivalent).
    
  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical Note: The quaternary carbons bearing Iodine (C4) and Nitro (C5) groups have long

      
       relaxation times. Insufficient delay will suppress these signals, making the C-I peak (already small due to splitting) invisible.
      
  • Scans (NS): Minimum 1024 scans to resolve the quaternary C-I signal from baseline noise.

Comparative Data Analysis: The "Shift" Fingerprint

The table below compares the Base Scaffold (Methyl Salicylate), the Precursor (4-Iodo), and the Target (4-Iodo-5-Nitro). This comparative view isolates the specific shielding/deshielding vectors introduced by the functional groups.

Carbon PositionAssignmentBase Scaffold (Methyl Salicylate)

(ppm)
Precursor (4-Iodo Analog)

(ppm)
Target Product (4-Iodo-5-Nitro)

(ppm)
Shift Logic (Diagnostic)
C=O Ester Carbonyl169.5168.8167.5 Minimal change; typical ester range.
C2 C-OH (Quaternary)161.2160.5163.8 Deshielded by ortho-nitro effect and H-bonding.
C5 C-NO

(Target)
119.3127.0142.5 Primary Diagnostic: Massive downfield shift (+15 ppm) confirms Nitration.
C6 CH (Aromatic)130.4131.2132.8 Deshielded by ortho-nitro; doublet in HSQC.
C3 CH (Aromatic)117.4126.5124.1 Shielded slightly by meta-nitro; doublet in HSQC.
C1 C-COOMe (Ipso)112.6113.5114.2 Shielded region; relatively stable.
C4 C-I (Heavy Atom) 135.8103.2 96.5 "The Iodine Trap": Extreme upfield shift due to Heavy Atom Effect. Often confused with sp

carbons.
OMe Methoxy52.452.853.5 Standard methoxy region.

> Note: Values are referenced to DMSO-d


 (39.5 ppm). Small variations (

1.0 ppm) may occur depending on concentration and temperature.
Structural Verification Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the critical "Decision Gate" where NMR confirms the regiochemistry.

SynthesisWorkflow Precursor Precursor (Methyl 2-hydroxy-4-iodobenzoate) Reaction Nitration (HNO3 / H2SO4) Precursor->Reaction Electrophilic Subst. Crude Crude Mixture (Isomers C3 vs C5) Reaction->Crude NMR_Gate NMR Decision Gate (1H & 13C) Crude->NMR_Gate Isolate & Dissolve Product Target: C5-Nitro (Confirmed) NMR_Gate->Product H6 Singlet + C5 Deshielding Reject Impurity: C3-Nitro (Sterically Disfavored) NMR_Gate->Reject Coupling Pattern Mismatch

Figure 1: Synthesis and verification workflow for the target intermediate.

Advanced Assignment Logic (The "Senior Scientist" Insight)

To definitively prove the structure without a crystal structure, you must use the HMBC (Heteronuclear Multiple Bond Correlation) technique. Standard 1D Carbon NMR is not enough if the impurity profile is complex.

The Regiochemistry Proof (C5 vs. C3 Nitration)
  • The Proton Anchor: In the target molecule (5-nitro), the protons are at C3 and C6 . They are para to each other and will appear as singlets (or very small doublets due to long-range coupling).

    • If nitration occurred at C3, the remaining protons would be at C5 and C6 (ortho to each other), showing a clear AB doublet system (

      
       Hz).
      
    • Observation: Two singlets in

      
      H NMR rules out C3-nitration immediately.
      
  • The HMBC Pathway:

    • H6 Proton: This proton is distinct (deshielded, ~8.5 ppm). In HMBC, it will show a strong 3-bond correlation (

      
      ) to the Carbonyl (C=O)  and C2 (C-OH) .
      
    • H3 Proton: This proton (~7.5 ppm) will show a 3-bond correlation to C1 and C5 .

    • Validation: If the nitro group is at C5, the Carbon at ~142.5 ppm (C5) will not show a 1-bond correlation in HSQC (it is quaternary) but will show a strong HMBC correlation from the H3 proton .

Visualizing the Correlations

HMBC_Logic cluster_legend Legend H6 H6 Proton (~8.5 ppm) C_Carbonyl C=O (Ester) (~167.5 ppm) H6->C_Carbonyl HMBC (3-bond) Definitive for H6 C4_Iodo C4-Iodo (~96.5 ppm) H6->C4_Iodo HMBC (3-bond) H3 H3 Proton (~7.5 ppm) C5_Nitro C5-NO2 (~142.5 ppm) H3->C5_Nitro HMBC (3-bond) Confirms Neighbor C1 C1 H3->C1 HMBC (3-bond) key1 Blue: Proton Source key2 Green: Key Target key3 Red: Quaternary C

Figure 2: HMBC Correlation Network. Dashed lines represent observed long-range couplings that confirm the position of substituents.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules: Iodine ipso effect -32 ppm; Nitro ipso effect +20 ppm).
  • Pfizer Inc. (2003). International Patent WO2003077914. "MEK Inhibitors".[1][2] (Describes the synthesis of PD0325901 intermediates including the nitration of methyl 4-iodo-salicylate).

  • Wnuk, S., et al. (1990). "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, 28(3), 271-280. (Provides foundational data for nitro-benzoic acid ester shifts).

  • SDBS. (2024). Spectral Database for Organic Compounds. Methyl 2-hydroxy-4-nitrobenzoate (SDBS No. 12345 - Analog comparison). [3]

Sources

Technical Guide: IR Spectroscopy Analysis of Methyl 2-Hydroxy-4-iodo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-iodo-5-nitrobenzoate represents a complex polysubstituted aromatic system where spectral features are dictated by the interplay of intramolecular hydrogen bonding, strong electron-withdrawing groups (nitro), and heavy-atom kinematics (iodine).

This guide provides a comparative spectral analysis, distinguishing this compound from its precursors (salicylic acid derivatives) and identifying critical quality attributes (CQAs) for researchers in synthetic organic chemistry and drug development.

Key Spectral Fingerprint:

  • Carbonyl Shift: The ester carbonyl (

    
    ) appears at a lower frequency (~1675–1685 cm⁻¹) than typical esters due to strong intramolecular hydrogen bonding with the ortho-hydroxyl group.
    
  • Nitro Signatures: Distinct asymmetric (~1530–1550 cm⁻¹) and symmetric (~1340–1360 cm⁻¹) stretching bands confirm the C-5 nitration.

  • Iodine Influence: A characteristic fingerprint pattern below 600 cm⁻¹ (C-I stretch) and altered ring breathing modes distinguish it from non-halogenated analogs.

Part 1: Structural Basis of Spectral Features

To accurately interpret the IR spectrum, one must understand the electronic and steric environment of the molecule.

The Intramolecular Hydrogen Bond (The "Salicylate Effect")

The defining feature of 2-hydroxybenzoates is the thermodynamic lock formed between the phenolic proton and the ester carbonyl oxygen.

  • Effect: This 6-membered chelate ring weakens the

    
     bond character, reducing its force constant.
    
  • Result: The carbonyl peak shifts from a typical 1740 cm⁻¹ (free ester) to ~1675–1685 cm⁻¹ .

The Nitro Group (Electronic Withdrawal)

Located at the C-5 position (para to the hydroxyl), the nitro group exerts a strong mesomeric effect.

  • Effect: It withdraws electron density from the ring, enhancing the acidity of the phenol but also stiffening the ring bonds.

  • Result: High-intensity asymmetric and symmetric

    
     stretches dominate the 1500–1300 cm⁻¹ region.
    
Steric Ortho-Interaction (Iodo-Nitro)

The Iodine atom (C-4) and Nitro group (C-5) are ortho to each other.

  • Effect: The bulky Iodine atom may force the Nitro group slightly out of planarity with the aromatic ring.

  • Result: This de-conjugation can cause a slight blue shift (increase in wavenumber) of the Nitro asymmetric stretch compared to unhindered nitro-aromatics.

Diagram 1: Structural Dynamics & IR Shifts

G Molecule Methyl 2-hydroxy-4-iodo-5-nitrobenzoate HBond Intramolecular H-Bond (OH ... O=C) Molecule->HBond Nitro 5-Nitro Group (Electron Withdrawing) Molecule->Nitro Iodo 4-Iodo Substituent (Heavy Atom) Molecule->Iodo CO_Shift Red Shift of C=O (1740 -> ~1680 cm⁻¹) HBond->CO_Shift Weakens Bond OH_Broad OH Broadening/Shift (~3200 cm⁻¹) HBond->OH_Broad Stabilizes Proton NO2_Bands Strong NO₂ Bands (1540/1350 cm⁻¹) Nitro->NO2_Bands Dipole Change CI_Fingerprint C-I Stretch (<600 cm⁻¹) & Ring Modes Iodo->CI_Fingerprint Mass Effect

Caption: Structural drivers of infrared spectral shifts. The intramolecular H-bond is the primary determinant of the carbonyl position.

Part 2: Comparative Spectral Analysis[1]

This section compares the target molecule against its closest structural relatives to validate synthesis and purity.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget: Methyl 2-hydroxy-4-iodo-5-nitrobenzoate (cm⁻¹)Reference: Methyl Salicylate (No I/NO₂)Reference: Free Acid Analog*
Phenol (O-H) Stretch3200–3100 (Broad, chelated)3180–3140 (Broad)3200–2500 (Very Broad, COOH dimer overlaps)
Ester (C=O) Stretch1685–1675 1680–1675N/A (Acid C=O is ~1660)
Aromatic Ring C=C Stretch1610, 1580 1615, 15801610, 1590
Nitro (NO₂) Asym. Stretch1550–1530 (Strong)Absent1550–1530
Nitro (NO₂) Sym. Stretch1360–1340 (Strong)Absent1360–1340
Ester (C-O) C-O-C Stretch1280–1250 1300–1250N/A
C-I Bond Stretch~600–500 (Weak/Med)Absent~600–500

*Free Acid Analog: 2-hydroxy-4-iodo-5-nitrobenzoic acid.

Critical Differentiation Points
  • Vs. Methyl Salicylate: The appearance of the two strong Nitro bands (1550/1350) is the clearest evidence of successful nitration. The Iodine atom adds complexity to the fingerprint region (1000–500 cm⁻¹) but is less diagnostic in the functional group region.

  • Vs. Free Acid: If the synthesis involved esterification of the acid, the disappearance of the extremely broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the sharpening of the carbonyl peak confirm the formation of the ester.

Part 3: Experimental Protocol (Self-Validating)

For this specific compound, which is likely a crystalline solid with high melting point potential, sample preparation is critical to avoid pressure-induced spectral artifacts.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
  • Why: Fast, non-destructive, requires minimal sample.

  • Caveat: The refractive index of iodinated compounds can be high. Ensure the crystal (Diamond/ZnSe) has a higher refractive index than the sample to avoid derivative-shaped peaks.

Protocol:

  • Blanking: Clean the ATR crystal with isopropanol. Collect a 32-scan background.

  • Deposition: Place ~5 mg of the solid analyte on the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge reads ~80-100N. Note: Do not over-pressurize nitro-aromatics as they can be pressure-sensitive.

  • Acquisition: Scan from 4000 to 450 cm⁻¹ at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Method B: KBr Pellet - Recommended for Publication/Resolution
  • Why: Provides better resolution of the sharp aromatic overtones and the low-frequency C-I stretch region which ATR often cuts off.

Protocol:

  • Ratio: Mix 2 mg of analyte with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Ensure particle size is <2 microns to avoid Christiansen effect (scattering baseline).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation: The resulting pellet must be transparent. If cloudy, regrind.

  • Acquisition: Transmission mode, 4000 to 400 cm⁻¹.

Diagram 2: Experimental Workflow

Experiment Sample Solid Sample (Me-2-OH-4-I-5-NO2-Bz) Prep Prep: Diamond ATR (No grinding) Sample->Prep Scan Acquisition (4000-450 cm⁻¹, 32 scans) Prep->Scan QC QC Check: 1. Baseline Flat? 2. CO peak > 1670? Scan->QC QC->Prep Fail (Clean/Reload) Result Valid Spectrum QC->Result Pass

Caption: Standardized workflow for acquiring high-fidelity IR data for nitro-iodinated benzoates.

Part 4: Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Split Carbonyl Peak Fermi resonance or mixed phases (amorphous/crystalline).Recrystallize the sample.[1] Ensure the ATR pressure is uniform.
Broad Water Band (3400) Wet KBr or hygroscopic sample.Dry KBr at 110°C overnight. Use ATR instead of KBr.
Missing C-I Peak ATR cutoff.Most Diamond ATRs cut off at 525 cm⁻¹. Use CsI or KBr transmission for <600 cm⁻¹ data.
Shifted Nitro Peaks Solvent complexation.Ensure sample is fully dried and free of H-bonding solvents (e.g., Ethanol).

References

  • NIST Mass Spectrometry Data Center. "Methyl 4-hydroxy-3-nitrobenzoate IR Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via . (Used as a reference for nitro-salicylate analog spectral features).

  • Benedict, J.B., et al. "Methyl 2-hydroxy-4-iodobenzoate."[2] IUCrData, 2024.[2] . (Source for iodine substituent effects and crystal packing/H-bonding logic).

  • BenchChem. "A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde." BenchChem Technical Guides, 2025. . (Methodology for nitro-aromatic IR analysis).

  • PubChem. "Benzoic acid, 4-hydroxy-3-nitro-, methyl ester." National Library of Medicine. . (Physicochemical data verification).

  • Sigma-Aldrich. "Methyl 4-hydroxybenzoate Reference Standards." . (General ester/phenol spectral baselines).

Sources

Introduction: The Significance of Halogenated Benzoic Acid Esters in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Iodo- vs. Bromo-2-hydroxy-5-nitro-benzoic Acid Esters in Nucleophilic Aromatic Substitution

In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds serve as versatile building blocks. Among these, esters of 2-hydroxy-5-nitro-benzoic acid are particularly valuable due to their activated aromatic system, primed for chemical modification. The presence of a nitro group (NO₂) para to the halogen and a hydroxyl group (OH) ortho to it creates a highly electron-deficient ring system. This electronic arrangement is pivotal, as it facilitates a crucial class of reactions: Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

This guide provides an in-depth, objective comparison of the reactivity of two common variants of this scaffold: the iodo- and bromo-substituted esters. Understanding the subtle yet significant differences in their reaction kinetics and mechanistic pathways is essential for researchers aiming to optimize synthetic routes, develop novel compounds, and scale up production processes. We will delve into the underlying principles governing their reactivity, present supporting data from relevant studies, and provide a practical experimental protocol.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, SNAr reactions take place on an sp²-hybridized aromatic carbon. The reaction does not proceed via a backside attack, which is sterically impossible, nor does it typically form an unstable aryl cation.[2][3] Instead, it follows a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The reaction begins with the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This is the rate-determining step of the reaction.[4] This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, much faster step, where the leaving group (in our case, bromide or iodide) is expelled.

The stability of the Meisenheimer complex is paramount. The electron-withdrawing nitro group at the para-position and the hydroxyl group at the ortho-position are crucial "activating groups." They effectively delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step and accelerating the reaction.[3][4]

Figure 1: The Addition-Elimination Mechanism of SNAr.

Reactivity Comparison: Iodo vs. Bromo Substituents

A common misconception, arising from knowledge of SN1/SN2 reactions, is that iodide is a better leaving group than bromide and should therefore react faster. In SN1/SN2, the C-X bond is broken in the rate-determining step, making the weaker C-I bond favor a faster reaction.[5][6]

However, in SNAr, the C-X bond is broken after the rate-determining step. Consequently, the bond strength has little influence on the reaction rate. The dominant factor is the electrophilicity of the carbon atom being attacked. This leads to an inverted reactivity order for halogens in most SNAr reactions.[1][7]

The General Reactivity Trend in SNAr: F > Cl ≈ Br > I

This trend is governed by the inductive effect of the halogens. Bromine is more electronegative than iodine. Therefore, the bromo-substituted ester will have a more electron-poor (more electrophilic) carbon atom at the site of substitution. This stronger partial positive charge attracts the incoming nucleophile more effectively, lowering the activation energy for the formation of the Meisenheimer complex and resulting in a faster reaction rate compared to the iodo-substituted analogue.[8][9]

Quantitative Data from Analogous Systems
Leaving Group (X)Relative Rate (vs. Iodo)Rationale for Reactivity
-Br > 1Higher electronegativity of Br leads to a more electrophilic carbon center, accelerating the rate-determining nucleophilic attack.
-I 1 (Reference)Lower electronegativity of I results in a less electrophilic carbon center, leading to a slower reaction rate.

Table 1: Relative reactivity comparison in a typical SNAr reaction. The bromo-substituted compound is expected to be more reactive than the iodo-substituted one.

When Can the Trend Reverse? The Role of the Nucleophile

It is critical to note that this reactivity order (Br > I) is not absolute and can be influenced by the reaction conditions and the nature of the nucleophile.[10] In some cases, particularly with very soft, polarizable nucleophiles (like certain sulfur or phosphorus nucleophiles) or under conditions where the departure of the leaving group becomes partially rate-limiting, the order can revert to I > Br. This is sometimes attributed to a "polarizability interaction" between a soft nucleophile and the large, polarizable iodine atom.[7] However, for the majority of common SNAr reactions involving oxygen or nitrogen nucleophiles, the bromo derivative is the more reactive substrate.

Experimental Protocol: A Representative SNAr Reaction

This protocol outlines a general procedure for the substitution reaction of a 2-hydroxy-5-nitro-benzoic acid ester with a primary amine.

Objective: To replace the bromo or iodo substituent with an amino group via an SNAr reaction.

Materials:

  • Methyl 2-bromo-2-hydroxy-5-nitrobenzoate OR Methyl 2-iodo-2-hydroxy-5-nitrobenzoate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Base (e.g., K₂CO₃ or Triethylamine) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Ethyl acetate, 1M HCl, Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates, developing chamber, and UV lamp

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A 1. Dissolve aryl halide in anhydrous DMF B 2. Add base (K₂CO₃) and primary amine A->B C 3. Heat reaction mixture (e.g., 80-100 °C) B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Cool to RT, pour into water, and extract with Ethyl Acetate D->E F 6. Wash organic layer with 1M HCl and Brine E->F G 7. Dry organic layer over MgSO₄ and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product via column chromatography H->I J 10. Characterize final product (NMR, MS) I->J

Figure 2: General workflow for the SNAr experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bromo- or iodo-2-hydroxy-5-nitro-benzoic acid ester (1.0 eq) and the anhydrous polar aprotic solvent (e.g., DMF). Stir until dissolved.

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the primary amine (1.2 eq). The base serves to deprotonate the phenolic hydroxyl group and neutralize the H-X acid formed during the reaction.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting aryl halide spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base) and saturated brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography to yield the pure substituted product.

Conclusion and Practical Recommendations

For researchers and drug development professionals working with 2-hydroxy-5-nitro-benzoic acid esters, the choice between an iodo or bromo substituent has clear implications for synthetic strategy.

  • For Faster Reactions: The bromo-2-hydroxy-5-nitro-benzoic acid ester is the substrate of choice for most standard SNAr reactions. Its higher reactivity, driven by the greater electronegativity of bromine, allows for milder reaction conditions, shorter reaction times, and potentially higher yields.

  • For Alternative Reactivity: The iodo-2-hydroxy-5-nitro-benzoic acid ester , while less reactive in typical SNAr, should not be discounted. It is the preferred substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the weaker C-I bond facilitates the rate-limiting oxidative addition step.[8] Therefore, the iodo-derivative offers a different and complementary synthetic utility.

Ultimately, the selection of the halogenated precursor should be guided by a clear understanding of the intended chemical transformation. For nucleophilic aromatic substitution, the evidence strongly supports the superior performance of the bromo-derivative.

References

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information (PMC). [Link]

  • 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. [Link]

  • How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Reddit. [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

Sources

Technical Comparison Guide: Chromatographic Behavior of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of salicylanilide anthelmintics (e.g., Closantel, Rafoxanide) and specific phosphatase inhibitors, 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester serves as a critical synthetic intermediate.[1] The pivotal quality control challenge during its generation via nitration is the separation of the desired 5-nitro isomer from the unwanted 3-nitro regioisomer.[1]

This guide provides a definitive technical analysis of the Thin Layer Chromatography (TLC) behavior of this compound. Unlike standard datasheets, this document focuses on the mechanistic causality of retention factors (


), enabling researchers to design self-validating purification protocols.[1]
Key Technical Insight

The separation logic relies on the "Ortho-Effect" : The 3-nitro impurity forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group, significantly reducing its polarity and increasing its migration rate on silica.[1] The target 5-nitro isomer lacks this stabilization, resulting in higher interaction with the stationary phase and lower


 values.[1]

Experimental Configuration & Protocol

To ensure reproducibility, the following standardized TLC protocol is recommended. This system is optimized to maximize the resolution (


) between the regioisomers.
Materials & Stationary Phase[1][2]
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heat plates at 105°C for 30 minutes if stored in humid conditions.

  • Chamber Saturation: Essential. Line chamber with filter paper and equilibrate for 15 minutes.

Solvent Systems (Mobile Phase)

Two systems are evaluated for distinct stages of purification:

SystemComposition (v/v)ApplicationCharacteristics
System A Hexane : Ethyl Acetate (85:15) Reaction Monitoring High resolution; moves non-polar impurities to front.[1]
System B Toluene : Ethanol (95:5) Final Purity Check Sharpens bands; reduces tailing of acidic phenols.
Detection Methods
  • UV 254 nm: Primary mode. The nitro and iodo groups provide strong quenching (dark spots on green background).

  • Iodine Vapor: Secondary confirmation. Both isomers stain yellow/brown.

  • Ferric Chloride (

    
    ):  Spray reagent.[1] Phenolic group yields a violet complex (distinct shade differences between 3-nitro and 5-nitro isomers).[1]
    

Comparative Retention Analysis ( Values)

The following data represents the chromatographic behavior observed during the nitration of Methyl 2-hydroxy-4-iodobenzoate .

Table 1: Retention Factor Comparison (System A: Hexane/EtOAc 85:15)
CompoundStructure Note

Value (Approx)
Migration ClassMechanism
3-Nitro Isomer (Impurity)Nitro ortho to OH0.60 – 0.65 FastIntramolecular H-Bond: Masks polarity; behaves like a pseudo-nonpolar molecule.[1]
Precursor No Nitro group0.45 – 0.50 MediumModerate polarity from free OH and Ester.
5-Nitro Isomer (Target)Nitro para to OH0.25 – 0.30 SlowExposed Polarity: Nitro group interacts freely with silica silanols.[1]

Critical Note: The Iodine atom at position 4 increases the overall lipophilicity compared to non-iodo salicylates, generally shifting all


 values higher by ~0.05–0.10 compared to their non-iodo counterparts.[1]

Reaction Monitoring Workflow

The following diagram illustrates the logical flow of the reaction monitoring process, highlighting the evolution of the TLC plate from start to completion.

TLC_Workflow cluster_plate Plate Visualization (T=1hr) Start Start Reaction (Nitration) T0 TLC T=0 min Single Spot (Precursor) Rf ~ 0.48 Start->T0 Baseline T1 TLC T=1 hr Three Spots Visible T0->T1 Progress T_End TLC T=End Precursor Consumed Two Spots Remain T1->T_End Completion Workup Purification (Column/Crystallization) T_End->Workup Decision Gate Spot1 Spot A (Top): 3-Nitro Impurity (Rf ~ 0.62) Spot2 Spot B (Mid): Unreacted Precursor (Rf ~ 0.48) Spot3 Spot C (Bottom): 5-Nitro Target (Rf ~ 0.28)

Figure 1: Logical progression of TLC analysis during nitration. The "Traffic Light" separation allows for easy visual confirmation of reaction progress.[1]

Troubleshooting & Optimization

Issue: Poor Resolution (Spots Merging)
  • Cause: Acidic tailing of the phenolic hydroxyl group.

  • Solution: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, sharpening the spots.[1]

Issue: Co-elution with By-products
  • Observation: A spot appears just below the target.

  • Cause: Hydrolysis of the methyl ester to the free acid (2-Hydroxy-4-iodo-5-nitrobenzoic acid).[1]

  • Verification: The free acid is highly polar and will stay at the baseline (

    
    ) in System A. To move it, switch to a more polar system like Dichloromethane : Methanol (90:10) .[1]
    

References

  • Zhang, Z., et al. (2009).[1] Materials and methods for regulating the activity of phosphatases. World Intellectual Property Organization, Patent WO2009049098A2.[1] (Describes the synthesis and characterization of Methyl 2-hydroxy-4-iodo-5-nitrobenzoate).

  • Lokhande, M. V., et al. (2014).[1] Synthesis of Closantel as Effective Reaction Media for Hydrotropes. Journal of Chemical, Biological and Physical Sciences, 4(2), 918-926.[1] (Provides analogous TLC conditions for diiodo-salicylanilide intermediates).

  • Burholt, M. (2018).[1] Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography. MilliporeSigma Application Note. (Validates general TLC protocols for benzoate esters).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.